Product packaging for GLycyl-DL-glutamine(Cat. No.:)

GLycyl-DL-glutamine

Cat. No.: B12967124
M. Wt: 203.20 g/mol
InChI Key: PNMUAGGSDZXTHX-UHFFFAOYSA-N
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Description

Significance of Dipeptides as Precursors in Biological Systems

Dipeptides are recognized as important precursors in various biological systems. ontosight.ai They are essentially building blocks for more complex molecules like proteins and can also act as signaling molecules themselves. psu.edu The structure of dipeptides, with their peptide bond, confers specific properties that are central to their biological functions.

Glycyl-DL-glutamine, as a glutamine-containing peptide, offers advantages in research settings, particularly in cell culture. medchemexpress.com Free L-glutamine is known to be unstable in aqueous solutions, breaking down into ammonia (B1221849) and pyrrolidone carboxylic acid, the former of which can be toxic to cells in culture. thermofisher.comsigmaaldrich.com This degradation can negatively impact cell growth and the integrity of experimental results. thermofisher.comopenaccessjournals.com Dipeptides like Glycyl-L-glutamine are more stable substitutes for glutamine, ensuring a more consistent and controlled delivery of this crucial amino acid to cells. medchemexpress.comsigmaaldrich.comresearchgate.net This stability is advantageous for maintaining the health and viability of cell cultures over time. medchemexpress.com

In physiological contexts, di- and tripeptides can be more readily absorbed than free amino acids. psu.edu Short peptides can cross the intestinal barrier more efficiently, which is a significant factor in designing specialized diets and medical nutrition. psu.edu While free glutamine and glutamate (B1630785) are heavily utilized by the intestines, dipeptides can sometimes bypass this initial metabolism, allowing for wider distribution throughout the body. researchgate.netfrontiersin.org This differential absorption and metabolism highlight the unique physiological roles that dipeptides can play compared to their constituent free amino acids.

Historical and Current Trajectories in Dipeptide Research

The study of dipeptides has evolved, with initial research often focusing on their basic biochemical properties and roles in nutrition. More recently, the focus has expanded to include their specific functions in complex biological processes.

The use of glutamine-containing dipeptides like Glycyl-L-glutamine in cell culture has become more prevalent as researchers seek to optimize experimental conditions. medchemexpress.comsigmaaldrich.com The instability of free L-glutamine in culture media led to the exploration of more stable alternatives. thermofisher.comsigmaaldrich.comopenaccessjournals.com Studies have shown that dipeptides can support the growth of various mammalian cells, sometimes more effectively than free amino acids. medchemexpress.com For instance, in denervated cat superior cervical ganglia cultures, Glycyl-L-glutamine was observed to increase the proportion of certain forms of the enzyme acetylcholinesterase, suggesting a role in maintaining neuronal components. nih.gov

Recent research has shed light on the broader roles of glutamine and its peptide forms in intermediary metabolism. Glutamine is a versatile amino acid, crucial for nitrogen exchange, energy production, and the synthesis of nucleotides and other amino acids. mdpi.comnih.gov It is considered a "conditionally essential" amino acid, meaning its demand can exceed the body's ability to produce it during times of stress or illness. mdpi.comjpccr.euresearchgate.net

Glutamine peptides are being investigated for their potential to protect the intestinal barrier by influencing tight junctions, inflammation, and gut microbiota. researchgate.netmdpi.comnih.gov The metabolism of glutamine is also being explored in the context of cardiovascular health, where it plays a role in processes like cell proliferation and antioxidant defense. mdpi.com The ability of glutamine-derived metabolites to enter the Krebs cycle highlights its importance as an energy source for various cells. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C7H13N3O4 nih.gov
Molecular Weight 203.20 g/mol nih.gov
IUPAC Name 5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid nih.gov
Synonyms Glycylglutamine, Gly-Gln nih.govcaymanchem.com
Physical Description Solid nih.gov

Interactive Data Table: Key Research Findings on Glycyl-L-glutamine

Research AreaFindingOrganism/SystemSource
Cell Culture More stable substitute for free L-glutamine, supporting cell growth.Mammalian Cells medchemexpress.com
Neurobiology Increased the proportion of globular monomeric G1 form of acetylcholinesterase in vitro.Cat Superior Cervical Ganglia nih.gov
Cardiovascular Decreased reperfusion damage in a model of cardiac ischemia-reperfusion injury.Rat Heart caymanchem.com
Pharmacology Inhibited morphine-induced respiratory depression without affecting analgesia.Rats caymanchem.com
Behavioral Neuroscience Inhibited acquisition of place preference and reduced withdrawal intensity in morphine-conditioned rats.Rats caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B12967124 GLycyl-DL-glutamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862618
Record name CERAPP_29232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Derivatization Approaches for Glycyl Dl Glutamine

Enzymatic Synthesis of Dipeptides

Enzymatic synthesis has emerged as a sustainable and highly specific alternative to traditional chemical methods for producing dipeptides. researchgate.net This biocatalytic approach leverages enzymes to form peptide bonds under mild conditions, which avoids the need for harsh chemicals and complex protection-deprotection steps common in chemical synthesis. researchgate.netqyaobio.com Enzymes such as proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them. researchgate.net This process can be controlled by thermodynamic or kinetic parameters. mdpi.com The key advantages of enzymatic synthesis include high stereoselectivity, which prevents the formation of unwanted isomers, and environmentally friendly reaction conditions. qyaobio.com

Specificity of Enzymes in Peptide Bond Formation

The success of enzymatic dipeptide synthesis hinges on the specificity of the chosen enzyme. uc.pt Different enzymes exhibit distinct preferences for the amino acids they will join, which is crucial for directing the synthesis towards the desired product. mdpi.comuc.pt For instance, some proteases have broad substrate specificity, allowing them to produce a variety of dipeptides, while others are highly selective. qyaobio.comasm.org

Table 1: Enzyme Specificity in Dipeptide Synthesis

Enzyme Acyl Donor Specificity Acyl Acceptor Specificity Key Characteristics
Aminopeptidase (SSAP) Broad specificity for various free amino acids. asm.org Broad specificity for aminoacyl methyl esters. asm.org Functions well in high concentrations of organic solvents like methanol; does not require N-protected amino acids. asm.org
Clostridiopeptidase B Specific for carbobenzoxyarginyl methyl ester in studied reactions. nih.gov High specificity for hydrophobic amino acid amides (e.g., Leu > Phe > Val). nih.gov Demonstrates the existence of a specific recognition site (S'1) for the incoming amino acid side chain. nih.gov
Papain Broad specificity, particularly for polar amino acids in the P1 position. qyaobio.com Can use amino acid esters as substrates. qyaobio.com Stable and active over a wide range of pH (4-10) and temperatures (up to 80°C). qyaobio.com

| Cardosins A and B | High specificity toward bonds between hydrophobic amino acids. uc.pt | Preference for PhePOMe, MetPOMe, and ValPOMe, which can be modified by the P2 position amino acid. uc.pt | Stable in aqueous-organic biphasic systems. uc.pt |

Chemical Synthesis of Glycyl-Glutamine Peptides

Chemical synthesis remains a robust and widely used technique for producing dipeptides with specific, designed structures. researchgate.net The process generally involves four main steps: protecting the functional groups of the amino acids that are not meant to react, activating the carboxyl group of one amino acid, forming the peptide bond with the amino group of the second amino acid, and finally, removing the protecting groups to yield the final dipeptide. researchgate.net Common methods include liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). masterorganicchemistry.commdpi.com While chemical synthesis can achieve high yields of nearly any designed dipeptide, it often requires the use of potentially harmful solvents and complex purification procedures. researchgate.netmasterorganicchemistry.com

Strategies for High Purity Dipeptide Production

Achieving high purity is a critical goal in dipeptide synthesis, particularly for pharmaceutical applications. creative-peptides.comnih.gov A primary strategy is the use of protecting groups, such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), to block the reactive amino and carboxyl groups that are not involved in forming the desired peptide bond. masterorganicchemistry.comgoogle.com This directed approach prevents the formation of unwanted side products and polymerization, leading to a much higher yield of the target dipeptide. masterorganicchemistry.com

Another key strategy involves the choice of coupling agents and reaction conditions. Reagents like titanium tetrachloride have been used to facilitate the condensation of amino acids under mild, neutral conditions, yielding products with high purity. researchgate.net For Glycyl-L-glutamine, one patented method involves protecting glycine (B1666218) with Boc anhydride, condensing it with L-glutamine using a chloroformate, and then deprotecting with trifluoroacetic acid. google.com This method boasts mild reaction conditions and avoids highly toxic solvents. google.com

Post-synthesis purification is essential for achieving the highest purity. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful technique for separating the desired dipeptide from unreacted starting materials and any byproducts formed during the synthesis. creative-peptides.com Modern chromatographic methods are crucial for controlling both the chemical and optical purity of the final product. nih.gov

Identification and Control of Impurities in Synthetic Preparations

The chemical synthesis of peptides is susceptible to the formation of various impurities. researchgate.net One common issue is racemization, where the chiral center of an amino acid inverts, leading to the formation of undesired stereoisomers (e.g., D-alanyl-L-glutamine instead of L-alanyl-L-glutamine). researchgate.net Other impurities can arise from deamidation, oxidation, or incomplete reactions.

Strict control over reaction conditions is vital to minimize these impurities. For instance, in the synthesis of Glycyl-L-arginine, which is analogous to Glycyl-glutamine, sparging the reaction with nitrogen can reduce degradation from oxidation by 40-60%. The choice of protecting groups and the conditions for their removal are also critical to prevent side reactions. masterorganicchemistry.com A method for preparing Glycyl-glutamine highlights using a weak alkaline environment provided by a carbonate/bicarbonate buffer to neutralize the hydrochloric acid byproduct during condensation, which improves reaction efficiency and limits side reactions associated with strong bases. google.com Following synthesis, techniques like adding activated carbon can help adsorb impurities before final filtration and purification. Rigorous analytical testing using HPLC and mass spectrometry is employed to identify and quantify any impurities, ensuring the final product meets high purity standards (>95% or >98%). creative-peptides.com

Exploration of Glycyl-DL-Glutamine Derivatives

Research into derivatives of this compound, including its analogues and stereoisomers, is crucial for understanding its biological functions and developing new therapeutic agents. medchemexpress.eugoogle.commdpi.com These modified versions can exhibit different properties, such as enhanced stability, altered biological activity, or different receptor binding affinities. peptide.commedchemexpress.com For example, the dipeptide L-Alanyl-L-glutamine is often used as a more stable and soluble alternative to free L-glutamine in cell culture and clinical nutrition. jpccr.eumdpi.com

Analogues and Stereoisomers in Research

Analogues of Glycyl-glutamine are created by substituting one or more parts of the molecule. This can include replacing the glycine or glutamine residue with other amino acids or their derivatives. google.com For instance, research on the tripeptide Gly-Pro-Glu has led to the synthesis of analogues where the glutamic acid is replaced by L-glutamine methyl ester or other amino acid derivatives to create compounds with anti-apoptotic properties. google.com Other analogues, such as acivicin (B1666538) and azaserine, act as glutamine antagonists and are studied for their ability to interfere with metabolic pathways that depend on glutamine. mdpi.comresearchgate.net A complex of Glycyl-L-glutamine with bismuth trichloride (B1173362) has also been synthesized and characterized, demonstrating how the dipeptide can be used in coordination chemistry. nih.gov

Stereoisomers, which have the same chemical formula but different spatial arrangements, are of significant interest. The biological activity of peptides is often highly dependent on their stereochemistry. Research has shown a clear distinction between the effects of different stereoisomers. For example, while Glycyl-L-glutamine was found to be biologically active in certain models, its stereoisomer Glycyl-D-glutamine was ineffective, highlighting the stereospecificity of its biological interactions. physiology.orgresearchgate.net Another derivative, Cyclo(Gly-Gln), a cyclic form of the dipeptide, has also been investigated and shown to have distinct activities compared to the linear form. researchgate.net

Table 2: Investigated Derivatives of Glycyl-Glutamine

Derivative Type Example Compound Research Focus Finding
Stereoisomer Glycyl-D-glutamine Investigating stereospecificity of biological effects. physiology.orgresearchgate.net Found to be biologically inactive in studies where Glycyl-L-glutamine was effective. physiology.orgresearchgate.net
Cyclic Derivative Cyclo(Gly-Gln) Exploring effects of conformational constraint on activity. researchgate.net Showed different activity profiles compared to the linear Gly-Gln, for instance in blocking nicotine (B1678760) place preference. researchgate.net
Analogue L-Alanyl-L-glutamine Used as a stable source of glutamine. jpccr.eumdpi.com Exhibits increased stability and solubility compared to free glutamine. mdpi.com
Analogue Glycyl-L-glutamic acid Studied as a related neurotrophic factor. dergipark.org.tr Acts as a neurotransmitter and is a hydrolysis product of Glycyl-L-glutamine. dergipark.org.trvulcanchem.com

| Metal Complex | (BiCl₃)₂[Gly-Gln]₃ | Synthesis and structural characterization. nih.gov | A novel peptide-metal complex was successfully synthesized and its crystal structure determined. nih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
Glycyl-L-glutamine
Glycine
L-glutamine
L-Alanyl-L-glutamine
Phenylalanine
Arginine
Leucine (B10760876)
Valine
Serine
Proline
Alanine
Methionine
Tyrosine
Aspartic Acid
Glutamic Acid
tert-butoxycarbonyl (Boc)
9-fluorenylmethyloxycarbonyl (Fmoc)
Titanium tetrachloride
Trifluoroacetic acid
Chloroformate
Boc anhydride
Hydrochloric acid
Bismuth trichloride
Glycyl-D-glutamine
Cyclo(Gly-Gln)
Gly-Pro-Glu (Glycyl-L-prolyl-L-glutamic acid)
L-glutamine methyl ester
Acivicin
Azaserine
Glycyl-L-glutamic acid
Carbobenzoxyarginyl methyl ester
PhePOMe
MetPOMe
ValPOMe
N-methylmorpholine
Triethylamine
Vinyl chloroformate
Isobutyl chlorocarbonate
Phthaloylglycyl chloride

Metabolic Processing and Interconnected Biochemical Pathways of Glycyl Dl Glutamine

Hydrolysis and Constituent Amino Acid Release

Glycyl-DL-glutamine, a dipeptide, is not directly utilized by cells in its intact form. Its metabolic journey begins with hydrolysis, a process that cleaves the peptide bond and releases its constituent amino acids, glycine (B1666218) and glutamine. This cleavage is essential for the subsequent participation of these amino acids in various cellular metabolic pathways. The primary clearance of circulating glycylglutamine occurs in the kidneys. nih.gov Studies involving intravenous infusion of this dipeptide have shown that it leads to an increase in the plasma concentrations of both glycine and glutamine, a direct result of their release following hydrolysis. nih.gov

The hydrolysis of this compound is catalyzed by dipeptidases, a class of enzymes that break down dipeptides into their single amino acid components. Research on mammalian cell cultures has indicated that the utilization of glutamine-based dipeptides, such as glycyl-glutamine, involves extracellular hydrolysis by peptidases that are released by the cells into the surrounding medium. nih.gov

The efficiency of this enzymatic reaction is described by its kinetics. A key parameter, the Michaelis constant (Kₘ), reflects the affinity of the enzyme for its substrate; a lower Kₘ value indicates a higher affinity. In studies with murine hybridoma cells, the peptidase responsible for hydrolysis exhibited a significantly lower affinity for glycyl-glutamine compared to another dipeptide, alanyl-glutamine. nih.gov This difference in affinity necessitates a higher concentration of glycyl-glutamine in the culture medium to achieve comparable cell growth. nih.gov

Table 1: Kinetic Parameters of Dipeptidase Activity for Glutamine-Based Dipeptides

DipeptideApparent Kₘ (mM)Enzyme Affinity
Alanyl-glutamine1.2Higher
Glycyl-glutamine14Lower

Data sourced from studies on peptidase activity in the cytosolic fraction of murine hybridoma cells. nih.gov

Following enzymatic hydrolysis, the liberated glycine and glutamine are transported into the cells, augmenting the intracellular pools of these amino acids. nih.govnih.gov This replenishment is vital, as both amino acids are critical for numerous physiological processes. In a clinical context, the infusion of glycylglutamine effectively raises the systemic levels of glycine and glutamine. nih.gov The metabolic fate of these released amino acids can vary depending on the physiological state; in postabsorptive subjects, they are largely metabolized by splanchnic organs, while in starved individuals, peripheral organs play a more dominant role. nih.gov In cell culture systems, providing glycyl-glutamine as a stable source of glutamine has been shown to support high cell yields and monoclonal antibody production, demonstrating its efficacy in supplying these crucial amino acid building blocks. nih.gov

Glutamine Component Metabolism

Once released, the glutamine component of the dipeptide enters a central metabolic pathway known as glutaminolysis. This pathway is a cornerstone of cellular metabolism, particularly in rapidly proliferating cells, as it provides energy, biosynthetic precursors, and reducing equivalents. cellsignal.comnih.gov

Glutaminolysis begins with the transport of glutamine into the mitochondria. cellsignal.com The first and rate-limiting step is the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.govmdpi.com Subsequently, glutamate is converted into α-ketoglutarate (α-KG), a key intermediate of the tricarboxylic acid (TCA) cycle. cellsignal.comnih.gov This conversion can occur via two main routes:

Oxidative deamination by glutamate dehydrogenase (GDH), which also produces ammonia. cellsignal.com

Transamination reactions catalyzed by aminotransferases, where the amino group from glutamate is transferred to a keto-acid, forming a new amino acid and α-KG. cellsignal.comnih.gov

This pathway effectively channels the carbon skeleton of glutamine into the central carbon metabolism of the cell. mdpi.com

Table 2: Key Enzymes and Reactions in the Glutaminolysis Pathway

StepReactantEnzymeProduct(s)Cellular Location
1GlutamineGlutaminase (GLS)Glutamate + AmmoniaMitochondria
2aGlutamateGlutamate Dehydrogenase (GDH)α-Ketoglutarate + AmmoniaMitochondria
2bGlutamateAminotransferasesα-Ketoglutarate + Amino AcidMitochondria

Glutamine metabolism is also interconnected with the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical route for generating NADPH and the precursors for nucleotide synthesis. researchgate.netnih.gov The connection is not direct but occurs through metabolic regulation. Glutamine metabolism can influence the flux of glucose through different pathways. researchgate.net Specifically, a product of glutamine metabolism can inhibit phosphofructokinase, a rate-limiting enzyme in glycolysis. researchgate.net This inhibition diverts glucose-6-phosphate, an early intermediate of glycolysis, into the oxidative branch of the PPP. researchgate.net This diversion enhances the production of NADPH, which is essential for antioxidant defense and for the reductive biosynthesis of molecules like fatty acids. researchgate.netfigshare.com Therefore, the catabolism of the glutamine component from this compound indirectly supports the functions of the PPP, highlighting the intricate network of metabolic pathways within the cell.

Influence on Mitochondrial Energy Production and ATP Synthesis

The hydrolysis of this compound provides a direct source of glutamine, a critical fuel for mitochondrial energy metabolism in many cell types, particularly those that are rapidly proliferating. nih.govcellsignal.comnih.gov Research has directly shown that supplementation with Glycyl-glutamine dipeptide is beneficial for myocardial preservation by improving cardiomyocyte energy metabolism and increasing ATP levels. nih.gov

The process, known as glutaminolysis, involves the mitochondrial conversion of glutamine into key intermediates for the tricarboxylic acid (TCA) cycle. nih.govbosterbio.com The pathway proceeds in two main steps after glutamine enters the mitochondria:

Glutamine is first deamidated by the enzyme glutaminase (GLS) to form glutamate and ammonia. bosterbio.com

Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG), either through oxidative deamination by glutamate dehydrogenase (GDH) or via transamination by aminotransferases. cellsignal.combosterbio.com

The resulting α-KG enters the TCA cycle, a process which replenishes the pool of cycle intermediates, a function known as anaplerosis. cellsignal.comembopress.org The subsequent oxidation of α-KG in the TCA cycle generates the reducing equivalents NADH and FADH2, which in turn donate electrons to the electron transport chain. This process drives oxidative phosphorylation, the primary mechanism for ATP synthesis in mitochondria. embopress.org In many transformed cells, glutamine-driven oxidative phosphorylation persists as a major source of ATP production. embopress.org

Enzymatic Regulation of this compound Metabolism

The regulation of this compound metabolism is governed by the key enzymes that control the fate of its constituent amino acids following hydrolysis. nih.gov The catabolism of glutamine, in particular, is a tightly regulated process at several enzymatic steps.

Activity and Expression of Glutaminase Isoforms (e.g., GLS1, GLS2)

The first and rate-limiting step in glutamine catabolism is the hydrolysis of glutamine to glutamate, catalyzed by glutaminase (GLS). bosterbio.com Mammals express two primary isoforms of this enzyme, GLS1 and GLS2, which are encoded by different genes and exhibit distinct tissue distributions and regulatory properties.

GLS1 (Kidney-type glutaminase): This isoform is widely expressed in various tissues. Its expression is often upregulated in many types of cancer, where it fuels rapid proliferation by supplying glutamate for the TCA cycle. [Previous search results: 1, 3]

GLS2 (Liver-type glutaminase): GLS2 is primarily expressed in the liver, brain, and pancreas. [Previous search results: 3] In contrast to GLS1, GLS2 often functions as a tumor suppressor. It has been shown to play a role in antioxidant defense by contributing to the synthesis of glutathione (B108866). [Previous search results: 3, 6]

The differential expression and opposing roles of these isoforms are critical in determining the metabolic fate of glutamine derived from this compound in various tissues and pathological states.

Table 1: Comparison of Glutaminase Isoforms
FeatureGLS1 (Kidney-type)GLS2 (Liver-type)
Primary LocationUbiquitously expressedRestricted to liver, brain, pancreas
Role in CancerGenerally promotes tumorigenesisOften acts as a tumor suppressor
Primary FunctionFuels TCA cycle for rapid cell proliferationContributes to antioxidant defense and redox homeostasis

Regulation of Glutamine Synthetase (GS) Activity

While glutaminase catabolizes glutamine, glutamine synthetase (GS) catalyzes its synthesis from glutamate and ammonia in an ATP-dependent reaction. bosterbio.com The activity of GS is crucial for maintaining nitrogen homeostasis. The influx of glutamine from the hydrolysis of this compound directly influences GS activity through feedback mechanisms. High intracellular levels of glutamine act as an inhibitory signal for GS, thus downregulating the de novo synthesis of glutamine when external sources are sufficient. [Previous search results: 8, 22]

Furthermore, GS activity is subject to cumulative feedback inhibition by several downstream products of glutamine metabolism, including tryptophan, histidine, AMP, and CTP. [Previous search results: 8] This complex regulation ensures that the synthesis of glutamine is finely tuned to the cell's metabolic needs for these various biosynthetic products.

Role of Glutamate Dehydrogenase and Aminotransferases

Once glutamine (from this compound) is converted to glutamate by glutaminase, its carbon skeleton can be channeled into the TCA cycle as α-ketoglutarate through two primary enzymatic routes. cellsignal.com

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concurrent reduction of NAD(P)+ to NAD(P)H. cellsignal.combosterbio.com This reaction provides a direct link between amino acid catabolism and the TCA cycle, contributing to both energy production and redox balance. [Previous search results: 20]

Aminotransferases: These enzymes, also known as transaminases, convert glutamate to α-ketoglutarate by transferring its α-amino group to an α-keto acid. cellsignal.comresearchgate.net This reaction simultaneously synthesizes a new non-essential amino acid from the acceptor α-keto acid. This pathway integrates nitrogen metabolism with the synthesis of other amino acids while still supplying carbon to the TCA cycle. [17, Previous search results: 24]

Biosynthetic Contributions of this compound Metabolites

The hydrolysis of this compound releases both glutamine and glycine, which serve as essential precursors for major biosynthetic pathways, most notably the synthesis of nucleotides.

Precursor Role in Nucleotide Synthesis (Purines, Pyrimidines)

Both components of the dipeptide are critical for the de novo synthesis of the building blocks of DNA and RNA. cellsignal.com

Glutamine: The amide nitrogen of glutamine is a primary nitrogen donor in the formation of both purine (B94841) and pyrimidine (B1678525) rings. cellsignal.com In purine biosynthesis, glutamine contributes two nitrogen atoms (at positions N3 and N9) to the formation of the initial purine nucleotide, inosine (B1671953) monophosphate (IMP). [Previous search results: 2, 9] In pyrimidine synthesis, glutamine's nitrogen is essential for the creation of carbamoyl (B1232498) phosphate, a key precursor, and for the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP). [Previous search results: 2, 13]

Glycine: The entire glycine molecule is incorporated into the purine ring structure. [Previous search results: 9, 11] It provides carbon atoms 4 and 5, as well as nitrogen atom 7, forming a significant portion of the core purine structure. [Previous search results: 11]

The provision of both of these precursors makes this compound a direct supporter of nucleic acid synthesis.

Table 2: Contribution of this compound Metabolites to Nucleotide Synthesis
MetaboliteContribution to Purine SynthesisContribution to Pyrimidine Synthesis
GlutamineDonates nitrogen for positions N3 and N9Donates nitrogen for carbamoyl phosphate and CTP synthesis
GlycineProvides atoms C4, C5, and N7 of the purine ringNo direct incorporation into the pyrimidine ring

Contribution to Glutathione Production and Redox Homeostasis

This compound is a significant contributor to the synthesis of glutathione (GSH), a critical antioxidant essential for maintaining cellular redox homeostasis. This contribution stems from its hydrolysis into glycine and glutamine, both of which are direct precursors for GSH synthesis. nih.govembopress.org Glutathione, a tripeptide, is synthesized from glutamate, cysteine, and glycine. embopress.org

The glutamine released from this compound is readily converted to glutamate, which is the first and rate-limiting substrate for glutathione synthesis. embopress.orgoaepublish.com The glycine component of the dipeptide directly provides the third amino acid required for the final step of glutathione synthesis. nih.gov Consequently, supplementation with this compound effectively provides two of the three essential building blocks for glutathione production, thereby enhancing the cell's capacity to counteract oxidative stress. nih.gov

Research has demonstrated that the administration of this compound can increase the synthesis of glutathione, which is vital for protecting cells from damage induced by reactive oxygen species (ROS). nih.gov By bolstering the glutathione pool, this compound aids in the detoxification of harmful substances and the maintenance of a balanced cellular redox environment.

Precursor MoleculeRole in Glutathione Synthesis
Glutamine (from this compound) Converted to glutamate, a primary substrate for glutathione synthetase. embopress.orgoaepublish.com
Glycine (from this compound) A direct precursor for glutathione synthesis. nih.gov
Cysteine The third amino acid required for glutathione synthesis.

Link to Amino Sugar and Lipid Biosynthesis

The metabolic breakdown of this compound provides glutamine, a crucial molecule for the biosynthesis of amino sugars. Glutamine acts as a nitrogen donor in the formation of glucosamine-6-phosphate, a key precursor for the synthesis of all other amino sugars. ucdavis.edu These amino sugars are integral components of glycoproteins, glycolipids, and glycosaminoglycans, which are essential for various cellular functions, including cell signaling, recognition, and structural integrity.

The role of glutamine derived from this compound also extends to lipid biosynthesis. Glutamine can be converted to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. oaepublish.com Under conditions of rapid cell proliferation, citrate (B86180) from the TCA cycle can be exported to the cytoplasm and converted to acetyl-CoA, the primary building block for fatty acid synthesis. While not a direct precursor, the anaplerotic replenishment of the TCA cycle by glutamine supports the energetic and biosynthetic demands of lipid production.

Biosynthetic PathwayRole of Glutamine (from this compound)Key Products
Amino Sugar Biosynthesis Acts as a nitrogen donor for the synthesis of glucosamine-6-phosphate. ucdavis.eduGlycoproteins, Glycolipids, Glycosaminoglycans
Lipid Biosynthesis Replenishes the TCA cycle, providing citrate for acetyl-CoA production. oaepublish.comFatty acids, Cholesterol

Role in Arginine and Nitric Oxide Synthesis

This compound contributes to the synthesis of arginine and, consequently, nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The glutamine released from the hydrolysis of this compound is a key precursor for the de novo synthesis of arginine. nih.gov

The metabolic pathway involves the conversion of glutamine to citrulline, primarily in the small intestine. nih.gov Citrulline is then released into the bloodstream and taken up by the kidneys, where it is converted to arginine. nih.gov This newly synthesized arginine can then be used by nitric oxide synthase (NOS) enzymes to produce nitric oxide. researchgate.net

The relationship between glutamine and nitric oxide synthesis can be complex. While glutamine is a precursor for arginine, some studies suggest that high concentrations of glutamine may inhibit nitric oxide synthase activity. nih.govscielo.org.mx Conversely, other research indicates that glutamine is essential for nitric oxide production by macrophages. nih.gov This suggests that the effect of glutamine on nitric oxide synthesis may be context-dependent, varying with cell type and physiological conditions. The provision of glutamine via this compound can therefore influence nitric oxide production by modulating the availability of its precursor, arginine.

CompoundRole in Pathway
Glutamine (from this compound) Precursor for citrulline and subsequent arginine synthesis. nih.govnih.gov
Citrulline Intermediate in the conversion of glutamine to arginine. nih.gov
Arginine Direct substrate for nitric oxide synthase (NOS). researchgate.net
Nitric Oxide (NO) Synthesized from arginine by NOS; a key signaling molecule. researchgate.net

Cellular and Organismal Transport Mechanisms of Glycyl Dl Glutamine

Intestinal Absorption and Transport Kinetics

The small intestine, particularly the jejunum, is the primary site for the absorption of di- and tripeptides from dietary protein breakdown. The transport of these small peptides is a highly efficient process mediated by specific carrier proteins.

Characteristics of Dipeptide Transport in Jejunum (e.g., Pig, Red Deer Models)

Research utilizing the pig jejunum as a model has provided significant insights into the transport of Glycyl-DL-glutamine. In vitro studies using the Ussing-chamber technique have demonstrated that the addition of Glycyl-L-glutamine to the mucosal side of porcine jejunum tissue leads to a significant increase in the short-circuit current. This indicates an electrogenic transport process, meaning it is associated with a net movement of charge across the membrane. harvardapparatus.com The concentration-dependent changes in this current follow Michaelis-Menten kinetics, suggesting a carrier-mediated and saturable transport system. harvardapparatus.com

Identification and Characterization of Peptide Transporters (e.g., PepT1-like)

The primary transporter responsible for the intestinal absorption of di- and tripeptides is the Peptide Transporter 1 (PepT1), also known as Solute Carrier Family 15 Member 1 (SLC15A1). solvobiotech.com Studies in porcine jejunum provide strong evidence for the involvement of a PepT1-like transporter in the uptake of Glycyl-L-glutamine. harvardapparatus.com This is supported by the observation that the apical influx of a similar dipeptide, glycyl-L-sarcosine, is significantly inhibited by the presence of Glycyl-L-glutamine, indicating competition for the same transport system. harvardapparatus.com Furthermore, RT-PCR studies have identified mRNA fragments in the pig intestine that are similar in sequence to the known rabbit PepT1. harvardapparatus.com

PepT1 is a high-capacity, low-affinity transporter that cotransports peptides with protons (H+) in an electrogenic manner. solvobiotech.comnih.gov This means that the transport of the dipeptide into the enterocyte is coupled with the movement of one or more protons down their electrochemical gradient. nih.gov

Influence of Environmental Factors on Transport Rates (e.g., pH)

The transport of dipeptides via PepT1 is critically dependent on the pH of the surrounding environment. The transporter relies on a proton gradient across the apical membrane of the enterocytes, with a lower pH (higher proton concentration) in the intestinal lumen favoring uptake. nih.gov Studies have shown that the apical influx of dipeptides into isolated porcine mucosa is pH-dependent. harvardapparatus.com

Research on the human peptide transporter hPepT1 has demonstrated a bell-shaped activity curve with respect to pH, with optimal transport occurring in a slightly acidic environment. fu-berlin.de The efflux activity of hPepT1, the movement of the dipeptide out of the cell, is also pH-dependent, decreasing as the extracellular pH becomes more acidic. jst.go.jp This is thought to be regulated by the protonation state of specific amino acid residues, such as histidine, within the transporter protein. jst.go.jp The optimal pH for the transport of Glycyl-glutamine in the human intestinal cell line model (Caco-2) has been identified as pH 6. nih.gov

Comparison of Transport with Other Dipeptides (e.g., Alanyl-Glutamine)

The transport efficiency of this compound has been compared with that of Alanyl-glutamine. In human intestinal brush border membrane vesicles, the uptake of peptide-bound glutamine from both Glycylglutamine and Alanylglutamine is not inhibited by the absence of sodium or the presence of free amino acids, but is inhibited by other oligopeptides and stimulated by a proton gradient, characteristic of PepT1 transport. nih.gov Interestingly, while the rate of hydrolysis by the brush border membrane was significantly higher for Alanylglutamine, the rates of dipeptide and amino acid disappearance during intestinal perfusion were greater from solutions containing Glycylglutamine. nih.gov This suggests that in the human intestine, the primary mechanism for the assimilation of these glutamine-dipeptides is the absorption of the intact dipeptide rather than its hydrolysis in the lumen followed by amino acid uptake. nih.gov

Inhibition constants for the uptake of Glycylglutamine and Alanylglutamine by these vesicles were not significantly different, indicating that they have a similar affinity for the peptide transporter. nih.gov However, a study on porcine intestinal epithelial cells (IPEC-J2) showed that treatment with Alanyl-glutamine resulted in a significant increase in the mRNA expression of PepT1 compared to treatment with Glycyl-glutamine. ucdavis.edu

Cellular Uptake Mechanisms

Following absorption into the bloodstream, this compound can be taken up by various cells throughout the body. The mechanisms of this cellular uptake are specific to the cell type and the transporters they express.

Transport into Specific Cell Types (e.g., Cardiomyocytes, CHO Cells)

Cardiomyocytes: Both glycine (B1666218) and glutamine, the constituent amino acids of this compound, are highly utilized by myocardial cells. nih.gov Glutamine is transported into cardiac myocytes via a high-capacity, saturable, stereospecific, and sodium-dependent transporter. nih.gov While direct studies on the transport of the intact this compound dipeptide into cardiomyocytes are limited, it is known that the dipeptide is rapidly hydrolyzed in the plasma, making its constituent amino acids available for cellular uptake. nih.gov The presence of glycine receptors on the myocardial cell membrane further suggests an efficient utilization of the glycine component. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are a widely used model in biopharmaceutical production and cell culture research. The uptake and metabolism of glutamine are crucial for their growth and productivity. nih.govmdpi.com Studies have shown that CHO cells can utilize glutamine-containing dipeptides. The transport of these dipeptides into CHO cells is influenced by the specific dipeptide. For instance, the degradation kinetics of various glutamine dipeptides in aqueous solution, which can influence their availability for transport, decrease in the order: Glycyl-glutamine, Alanyl-glutamine, Leucyl-glutamine, Valyl-glutamine, and Isoleucyl-glutamine. nih.gov The transport of dipeptides into CHO cells can be mediated by transporters like PepT1, and this process is influenced by the extracellular pH. jst.go.jp

Below is a table summarizing the transport characteristics of this compound and related compounds based on the available research.

FeatureThis compoundAlanyl-glutamineReference
Intestinal Transporter PepT1-likePepT1-like harvardapparatus.comnih.gov
Transport Mechanism H+-coupled, electrogenicH+-coupled, electrogenic harvardapparatus.comnih.govnih.gov
Optimal pH for Intestinal Transport ~6.0Not specified nih.gov
Affinity for Intestinal Transporter Similar to Alanyl-glutamineSimilar to Glycyl-glutamine nih.gov
Effect on PepT1 mRNA Expression (IPEC-J2 cells) Lower than Alanyl-glutamineHigher than Glycyl-glutamine ucdavis.edu

Electrogenic Nature of Dipeptide Transport

The transport of dipeptides, including this compound, across cellular membranes is an electrogenic process, meaning it results in a net movement of charge across the membrane, thereby influencing the membrane potential. This electrogenicity is a fundamental characteristic of the proton-coupled oligopeptide transporter 1 (PEPT1), the primary transporter responsible for the uptake of this compound and other di- and tripeptides in the small intestine. nih.govsolvobiotech.com

The electrogenic nature of PEPT1 arises from its mechanism of action: it functions as a symporter, co-transporting one or more protons (H+) with each dipeptide molecule. nih.gov For neutral dipeptides such as Glycyl-glutamine, the generally accepted stoichiometry is one proton per dipeptide molecule. nih.gov This influx of positive charge (protons) along with the neutral dipeptide generates an inward electrical current, which can be measured experimentally using electrophysiological techniques.

Detailed research findings have elucidated the electrogenic properties of this compound transport. Studies utilizing the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing PEPT1 have demonstrated that the application of Glycyl-L-glutamine induces inward currents, confirming the electrogenic nature of its transport. nih.gov These currents are dependent on both the membrane potential and the substrate concentration. nih.gov

Furthermore, investigations have shown that the transport of Glycyl-L-glutamine by PEPT1 is bidirectional and remains electrogenic in both the inward and outward directions. nih.gov The direction and rate of this transport are influenced by the electrochemical gradients of both the dipeptide and protons, as well as the membrane potential. nih.gov This bidirectional electrogenic transport allows for the efficient absorption of the dipeptide from the intestinal lumen and its subsequent release into the enterocytes.

Solid-supported membrane (SSM)-based electrophysiology has also been employed to characterize the kinetics of dipeptide transport by human PEPT1. This technique allows for the direct measurement of transporter-mediated currents in real-time. Such studies have included Glycyl-L-glutamine monohydrate in their analysis of various dipeptide substrates, providing valuable data on the kinetic parameters of its electrogenic transport.

The electrogenic transport of this compound via PEPT1 is a critical aspect of its cellular and organismal transport. The coupling to the proton gradient allows for the accumulation of the dipeptide against its concentration gradient, a process that is energized by the proton-motive force. The generation of an electrical current during this transport process is a direct consequence of this ion-coupled mechanism and is a defining feature of its cellular uptake.

ParameterValueExperimental SystemReference
Transported Substrate Glycyl-L-glutamineXenopus laevis oocytes expressing PEPT1 nih.gov
Transport Mechanism Electrogenic, proton-coupled symportXenopus laevis oocytes expressing PEPT1 nih.gov
Directionality Bidirectional (inward and outward)Xenopus laevis oocytes expressing PEPT1 nih.gov
Driving Force Membrane potential and substrate gradientXenopus laevis oocytes expressing PEPT1 nih.gov

Table 1: Electrogenic Transport Properties of Glycyl-L-glutamine via PEPT1

Molecular and Cellular Biological Functions of Glycyl Dl Glutamine

Modulation of Enzyme Activity and Protein Expression

Glycyl-DL-glutamine has been shown to exert regulatory effects on several enzymes and the expression of various proteins, highlighting its importance in cellular function and maintenance.

Regulation of Acetylcholinesterase (AcChoEase) Molecular Forms (G1, G2, G4)

Research has demonstrated that Glycyl-L-glutamine can influence the different molecular forms of acetylcholinesterase (AcChoEase), an enzyme crucial for neurotransmission. In studies involving cultured cat superior cervical ganglia, treatment with Glycyl-L-glutamine led to an increased proportion of the globular monomeric G1 form, and to a lesser extent, the dimeric G2 and tetrameric membranous G4 forms of AcChoEase. nih.govnih.gov This suggests that the dipeptide may play a role in the biosynthesis of the G1 form specifically, rather than promoting the assembly of G1 into the more complex G2 and G4 forms. nih.govnih.gov Further in vivo studies have shown that a 24-hour infusion of Glycyl-L-glutamine significantly enhanced the G1 and G4 forms of acetylcholinesterase in the denervated superior cervical ganglion of cats. nih.gov These findings support the idea that Glycyl-L-glutamine helps maintain acetylcholinesterase levels in denervated ganglia by acting at a stage before the aggregation of the G1 form into larger complexes, possibly by regulating the transcription of the corresponding mRNA. nih.gov

Table 1: Effect of Glycyl-L-Glutamine on Acetylcholinesterase (AcChoEase) Molecular Forms

Molecular Form Effect of Glycyl-L-Glutamine Treatment Studied System Reference
G1 (monomeric) Increased proportion/Significant enhancement Cultured and in vivo denervated cat superior cervical ganglia nih.govnih.govnih.gov
G2 (dimeric) Lesser extent of increase Cultured denervated cat superior cervical ganglia nih.govnih.gov

Influence on Butyrylcholinesterase (BtChoEase)

The influence of Glycyl-L-glutamine extends to Butyrylcholinesterase (BtChoEase), another important cholinesterase. Studies have indicated that Glycyl-L-glutamine, considered a precursor to the neurotrophic factor Glycyl-L-glutamic acid, is involved in maintaining BtChoEase levels in the denervated superior cervical ganglion of cats in vivo. nih.gov

Effects on mRNA Expression of Metabolic Enzymes and Structural Proteins

The broader impact of glutamine, a component of this compound, on gene expression is well-documented. Glutamine availability is crucial for the expression of numerous genes in immune cells. mdpi.com It can modulate the expression of genes related to the extracellular matrix, such as those for actin and fibronectin. portlandpress.com Furthermore, glutamine has been shown to influence the mRNA levels of key metabolic enzymes and structural proteins. For instance, glutamine can increase the gene expression of arginine-succinate synthase in human colon epithelial cells. mdpi.comnih.gov It also plays a role in regulating the expression of heat shock proteins, which are vital for cellular protection against stress. nih.gov In the context of structural proteins, the expression of α1(I) collagen mRNA has been found to be dependent on the availability of amino acids, including glutamine. researchgate.net

Cellular Signaling Pathway Interactions

This compound and its constituent amino acid, glutamine, are implicated in the modulation of critical cellular signaling pathways that govern processes such as cell proliferation, gene expression, and stress responses.

Activation of Extracellular Signal-Regulated Kinases (ERKs) and c-Jun N-Terminal Kinases (JNK)

Glutamine has been shown to activate both extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNK) in intestinal cells. mdpi.comnih.govamegroups.org These kinases are key components of signal transduction pathways that are stimulated by growth factors and are involved in regulating cell proliferation and repair. mdpi.comnih.govamegroups.org The activation of ERK and JNK by glutamine potentiates the effects of these growth factors. mdpi.comnih.gov

Modulation of Activator Protein 1 (AP-1) Transcriptional Activity

The activation of ERK and JNK signaling pathways by glutamine leads to a significant increase in the transcriptional activity of Activator Protein 1 (AP-1). mdpi.comnih.govamegroups.org AP-1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell division and other cellular processes. amegroups.org The increased AP-1-dependent gene transcription is a direct consequence of the glutamine-mediated activation of the ERK and JNK pathways. portlandpress.comamegroups.org This ultimately results in an increase in c-Jun mRNA levels, further promoting cell proliferation. amegroups.org

Table 2: Cellular Signaling Interactions of Glutamine

Signaling Molecule/Pathway Effect of Glutamine Downstream Effect Reference
Extracellular Signal-Regulated Kinases (ERKs) Activation Increased AP-1 transcriptional activity mdpi.comnih.govamegroups.org
c-Jun N-Terminal Kinases (JNK) Activation Increased AP-1 transcriptional activity, increased c-Jun mRNA levels mdpi.comnih.govamegroups.org

Compound Name

Compound
Acetylcholinesterase
Butyrylcholinesterase
This compound
Glycyl-L-glutamic acid
Glycyl-L-glutamine
Glutamine

Interplay with Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

This compound, as a dipeptide, serves as a carrier for glutamine, an amino acid that is a critical regulator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central cellular controller that integrates signals from nutrients, growth factors, and energy status to govern processes like cell growth, proliferation, and protein synthesis. portlandpress.com

Glutamine influences mTORC1 activity through several mechanisms. It can facilitate the uptake of other essential amino acids, such as leucine (B10760876), which are potent activators of mTORC1. elifesciences.org One proposed model suggests that L-glutamine is imported into the cell and then exported in exchange for L-leucine, which subsequently activates the mTORC1 complex. elifesciences.org Furthermore, glutamine can promote the assembly of mTORC1 and its localization to the lysosomal surface, a critical step for its activation. nih.gov This activation can occur in a manner that is independent of the Rag GTPases, key components of the canonical amino acid sensing pathway, suggesting glutamine utilizes multiple routes to influence mTORC1. mdpi.com

Research indicates that the mTORC1 pathway, in turn, stimulates glutamine metabolism. It achieves this by repressing the transcription of SIRT4, a mitochondrial enzyme that inhibits glutamate (B1630785) dehydrogenase (GDH), thereby promoting glutamine anaplerosis (the replenishment of citric acid cycle intermediates). nih.gov Studies have also identified two parallel pathways connecting glutamine metabolism to mTORC1 activity: an acute pathway dependent on the glutamine metabolite α-ketoglutarate, and a secondary pathway dependent on ATP/AMPK signaling. researchgate.net In weaning piglets, dietary supplementation with glycyl-glutamine was observed to maintain mTOR signaling, which is crucial during periods of metabolic stress. frontiersin.org

Key FindingMechanismReference
Glutamine Activates mTORC1 Promotes lysosomal localization of mTORC1 and facilitates leucine uptake. elifesciences.orgnih.govInteractive
mTORC1 Stimulates Glutamine Metabolism Represses the SIRT4 gene, leading to increased glutamate dehydrogenase (GDH) activity. nih.govInteractive
Dual Signaling Pathways An acute α-ketoglutarate-dependent pathway and a secondary ATP/AMPK-dependent pathway link glutamine to mTORC1. researchgate.netInteractive
In Vivo Evidence Dietary glycyl-glutamine supplementation maintained mTOR signaling in piglets. frontiersin.orgInteractive

Role in Cellular Homeostasis and Defense Mechanisms

Antioxidant Effects through Glutathione (B108866) and Heat Shock Protein Pathways

This compound contributes to cellular antioxidant defenses primarily by supplying glutamine, a precursor for the synthesis of glutathione (GSH), the body's most important endogenous antioxidant. researchgate.netd-nb.info Glutathione, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), directly neutralizes reactive oxygen species (ROS) and is essential for maintaining the cellular redox balance. portlandpress.comwikipedia.org Glutamine-derived glutamate is a rate-limiting substrate for GSH synthesis. frontiersin.org Studies have shown that glutamine availability influences the expression of antioxidant enzymes such as glutathione S-reductase (GSR) and glutathione peroxidase 1 (GPx1). nih.gov

In addition to the glutathione pathway, this compound exerts protective effects through the induction of heat shock proteins (HSPs). HSPs are a family of proteins that act as molecular chaperones, helping to maintain protein function and prevent cell death under conditions of stress. d-nb.info Glutamine supplementation has been shown to increase the expression of HSP70, a major heat shock protein, which in turn provides cellular protection against various insults, including oxidative damage. d-nb.infomdpi.com Research in trained rats using glutamine-containing dipeptides demonstrated an increased expression of muscle HSP70 and an improved l-glutamine/GSH status, which attenuated markers of muscle damage. nih.gov Similarly, in heat-stressed broilers, dietary glutamine increased the activity of antioxidant enzymes like catalase (CAT) and GSH-Px, and enhanced the expression of the HSP70 gene. mdpi.com

PathwayKey ComponentsEffect of Glutamine SupplyReference
Glutathione Pathway Glutathione (GSH), Glutamate, Glutathione Peroxidase (GSH-Px)Provides glutamate precursor for GSH synthesis, enhancing antioxidant capacity. wikipedia.orgnih.govInteractive
Heat Shock Protein Pathway Heat Shock Protein 70 (HSP70), Heat Shock Factor 1 (HSF1)Induces expression of HSPs, which protect against cellular damage and apoptosis. d-nb.infomdpi.comnih.govInteractive

Anti-inflammatory Cellular Responses

This compound demonstrates significant anti-inflammatory properties, largely mediated by the provision of glutamine to immune and other cells. It can modulate the production of cytokines, the signaling molecules that orchestrate inflammatory responses. Research has shown that glutamine-rich peptides can effectively inhibit cellular inflammatory responses. mdpi.com

A study involving dietary supplementation with this compound in weaning piglets found a marked improvement in inflammatory responses. frontiersin.org This was evidenced by a decrease in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), alongside an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org Glutamine also plays a role in modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene transcription. d-nb.infonih.gov By mitigating oxidative stress, glutamine can reduce the activation of NF-κB and the subsequent transcription of downstream inflammatory factors. d-nb.info Furthermore, glutamine metabolism can promote the activity of M2 macrophages, which are involved in the resolution of inflammation and tissue healing. mdpi.com

CytokineEffect of this compound SupplementationFunctionReference
IL-1β DecreasedPro-inflammatory frontiersin.org
TNF-α DecreasedPro-inflammatory frontiersin.org
IL-6 DecreasedPro-inflammatory frontiersin.org
IL-10 IncreasedAnti-inflammatory frontiersin.org

Impact on Cellular Proliferation, Migration, and Apoptosis

This compound, by providing a ready source of glutamine, plays a pivotal role in fundamental cellular processes including proliferation, migration, and apoptosis (programmed cell death). Glutamine is an essential nutrient for rapidly dividing cells, serving as a key substrate for the synthesis of nucleotides, proteins, and lipids. mdpi.comthermofisher.comsigmaaldrich.com

Proliferation: Early research demonstrated that low concentrations of glycyl-L-glutamine enhance phytohemagglutinin (PHA)-induced T-lymphocyte proliferation, a key measure of immune competence. researchgate.net More broadly, glutamine is required for the proliferation of numerous cell types, including endothelial cells. embopress.org Its absence or the inhibition of its metabolism can arrest cells in the G0/G1 phase of the cell cycle and block proliferation. embopress.orgmdpi.com

Migration: The role of glutamine in cell migration can be cell-type specific. Some studies indicate that glutamine is essential for the migration of human endothelial cells. mdpi.com However, other research on endothelial cells found that while glutamine was required for proliferation, migration was not prevented by glutamine deprivation and instead relied on aerobic glycolysis. embopress.org

Apoptosis: Glutamine is crucial for cell survival. It protects cells from apoptosis induced by various stressors, such as heat shock. nih.gov Deprivation of glutamine has been shown to induce significant apoptosis in cultured endothelial cells. embopress.org The protective effect is linked to its roles in energy production, antioxidant defense, and the induction of protective molecules like heat shock proteins. d-nb.infonih.gov

Maintenance of Cellular Structural Integrity and Ion Homeostasis

This compound contributes to the maintenance of the physical structure and internal environment of cells. Its role is particularly well-documented in the intestine, where it helps preserve the integrity of the mucosal barrier. mdpi.com Glutamine is a primary metabolic fuel for enterocytes (intestinal epithelial cells), and its availability is critical for their health and function. frontiersin.orgmdpi.com A study in piglets demonstrated that dietary supplementation with this compound significantly improved intestinal function, as indicated by increased villus height and a higher villus height to crypt depth ratio, which are markers of a healthy intestinal structure. frontiersin.org

Beyond the gut, glutamine is vital for general cellular integrity and function across the body. nih.gov It is involved in numerous biosynthetic pathways essential for maintaining cellular structures. nih.gov Compromised glutamine levels, as seen in some disease states, can threaten cell integrity. For example, low erythrocyte glutamine concentrations are associated with an altered redox environment that may compromise the structural integrity of red blood cells. mdpi.com Glutamine is also involved in maintaining systemic pH homeostasis. nih.gov At the cellular level, its metabolism is linked to processes that affect ion homeostasis, such as the membrane depolarization events that trigger insulin (B600854) release, which involve changes in intracellular calcium (Ca2+) levels. frontiersin.org

Neurobiological Activities

This compound has been identified as a neuropeptide with distinct biological activities within the central nervous system. It is derived from the C-terminus of β-endorphin, a larger opioid peptide. nih.gov The dipeptide has been isolated from the pituitary gland and identified in the brain stem, suggesting it functions as an endogenous signaling molecule. nih.gov

One of the primary neurobiological functions identified for this compound is neural inhibition. When applied directly to brain stem neurons in rats, the dipeptide was found to have an inhibitory action on cell firing. nih.gov This suggests it may act as an inhibitory neurotransmitter or neuromodulator. researchgate.netnih.gov

Furthermore, research has revealed significant interactions between this compound and the opioid system. It has been shown to modulate the effects of morphine. Specifically, this compound inhibits morphine-induced respiratory depression without affecting its analgesic properties. caymanchem.com It also inhibits morphine-induced dopamine (B1211576) efflux in the nucleus accumbens, a key brain region involved in reward and addiction. begellhouse.com In behavioral studies, the dipeptide was found to inhibit the acquisition of conditioned place preference for morphine, delay the development of tolerance, and reduce the intensity of withdrawal symptoms in rats. caymanchem.com These findings point to a role for this compound in regulating opioid reinforcement and dependence.

Observed Neurobiological EffectExperimental ModelReference
Inhibitory action on neuronal firing Iontophoretic application to rat brain stem neurons nih.gov
Inhibition of morphine-induced respiratory depression In vivo rat models caymanchem.com
Inhibition of morphine-induced dopamine efflux In the nucleus accumbens of rats begellhouse.com
Inhibition of morphine tolerance and dependence Morphine-conditioned rat models caymanchem.com
Maintenance of cholinesterases Denervated superior cervical ganglion in cats (as a precursor to Glycyl-L-glutamic acid) pnas.org

Endogenous Antagonist Properties against Neuropeptides (e.g., β-endorphin(1-31))

This compound, and more specifically its widely studied L-isomer, Glycyl-L-glutamine, is recognized as an endogenous dipeptide with notable antagonist properties against certain neuropeptides. This dipeptide is an enzymatic cleavage product of β-endorphin(1-31). medchemexpress.commedchemexpress.comxcessbio.comcaymanchem.com The processing of the parent peptide β-endorphin can lead to the formation of β-endorphin(1-27) and the C-terminal dipeptide Glycyl-L-glutamine. nih.gov This has led to the suggestion that the C-terminal processing of β-endorphin may generate a physiologically significant antagonist. physiology.org

Research has demonstrated that Glycyl-L-glutamine functions as an endogenous antagonist of β-endorphin(1-31) in several biological systems. medchemexpress.commedchemexpress.comxcessbio.com For instance, it has been shown to inhibit the firing frequencies of neurons in the nucleus reticularis gigantocellularis of the rat brain stem. physiology.org This inhibitory action is selective, as it does not affect neurons that are normally quiescent. physiology.org

In vivo studies have further substantiated the antagonist effects of Glycyl-L-glutamine. It has been observed to dose-dependently inhibit the hypotension induced by β-endorphin(1-31) in anesthetized rats. medchemexpress.comxcessbio.com Furthermore, Glycyl-L-glutamine has been found to inhibit morphine-induced respiratory depression without affecting morphine-induced analgesia in rats. caymanchem.comphysiology.org It also plays a role in modulating the effects of morphine, a potent opioid, by inhibiting conditioned place preference, delaying the development of tolerance, and reducing the intensity of withdrawal in morphine-conditioned rats. caymanchem.com

It is important to note that while Glycyl-L-glutamine is a weak agonist, its precursor β-endorphin(1-27) is a potent opioid receptor antagonist that blocks the effects of β-endorphin. physiology.org The antagonistic actions of Glycyl-L-glutamine appear to be distinct from its effects on opioid-induced analgesia, suggesting a selective mechanism of action. physiology.org

Table 1: Research Findings on the Antagonist Properties of Glycyl-L-glutamine

Research Finding Model System Effect of Glycyl-L-glutamine Reference(s)
Antagonism of β-endorphin(1-31) General biological systems Identified as an endogenous antagonist. medchemexpress.commedchemexpress.comxcessbio.com
Inhibition of neuronal firing Rat brain stem neurons Inhibited firing frequencies in the nucleus reticularis gigantocellularis. physiology.org
Inhibition of β-endorphin-induced hypotension Pentobarbital-anesthetized rats Dose-dependently inhibited hypotension. medchemexpress.comxcessbio.com
Inhibition of morphine-induced respiratory depression Conscious rats Inhibited hypercapnia, hypoxia, and acidosis without affecting analgesia. caymanchem.comphysiology.org
Modulation of morphine effects Morphine-conditioned rats Inhibited conditioned place preference, delayed tolerance, and reduced withdrawal intensity. caymanchem.com

Neurotrophic Factor Implications for Neuronal Maintenance and Regeneration

This compound and its related compounds have been investigated for their neurotrophic factor-like properties, suggesting a role in the maintenance and regeneration of neuronal populations. Much of the research has focused on the L-isomer, Glycyl-L-glutamine, and its effects on cholinergic systems.

Studies have shown that Glycyl-L-glutamine can function as a neurotrophic factor for the maintenance of acetylcholinesterase (AChE) and butyrylcholinesterase (BtChoEase) content in denervated superior cervical ganglion cells of cats. nih.gov It has been proposed that Glycyl-L-glutamine may act as a precursor to the active neurotrophic factor, which may be Glycyl-L-glutamic acid. nih.gov Another hypothesis suggests that Glycyl-L-glutamine must slowly combine with a plasma component to effectively penetrate ganglion cells and exert its neurotrophic effects. nih.gov

The neurotrophic influence of Glycyl-L-glutamine extends to the regeneration of cholinesterases. In rats treated with the irreversible cholinesterase inhibitor diisopropyl phosphorofluoridate (DFP), administration of Glycyl-L-glutamine resulted in a significant increase in the AChE activity in the gastrocnemius muscle, suggesting it promotes the synthesis of the enzyme. researchgate.net This effect is considered to be a general phenomenon at sites of cholinergic transmission.

Beyond its effects on cholinesterases, glutamine-containing dipeptides are thought to contribute to neural network repair. researchgate.net Some evidence suggests that this may occur through an increase in interneurongenesis and synapse formation. While direct evidence for this compound in promoting the generation of new neurons is limited, the broader family of glutamine-containing compounds has shown neuroprotective and regenerative potential.

For example, glutamine supplementation has been found to be neuroprotective in animal models of Alzheimer's disease and ataxia-telangiectasia. plos.orgnih.gov In the context of ataxia-telangiectasia, glutamine supplementation has been linked to the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth. nih.govnootropicsexpert.com The glutamate-glutamine cycle, which is fundamental for normal brain activity, is crucial for maintaining glutamatergic neurotransmission. mdpi.com Disruptions in this cycle are associated with various neurological and cognitive disorders. mdpi.com

Table 2: Research Findings on the Neurotrophic Implications of Glycyl-L-glutamine and Related Compounds

Research Finding Model System Effect Reference(s)
Maintenance of Cholinesterases Denervated cat superior cervical ganglion Opposed the fall in acetylcholinesterase and butyrylcholinesterase content. nih.gov
Regeneration of Acetylcholinesterase Rat gastrocnemius muscle after DFP inhibition Increased the rate of AChE regeneration. researchgate.net
Potential for Neural Network Repair General May increase interneurongenesis and synapse formation. researchgate.net
Neuroprotection in Alzheimer's Disease Model Animal model Glutamine supplementation showed neuroprotective effects. plos.org
Neuroprotection in Ataxia-Telangiectasia Model Animal model Glutamine supplementation linked to increased BDNF expression. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetylcholinesterase
β-endorphin
β-endorphin(1-27)
β-endorphin(1-31)
Brain-Derived Neurotrophic Factor
Butyrylcholinesterase
Diisopropyl phosphorofluoridate
Glutamine
This compound
Glycyl-L-glutamic acid
Glycyl-L-glutamine

In Vitro Research Models and Findings with Glycyl Dl Glutamine

Studies in Cultured Mammalian Cells

Assessment of Cell Growth and Viability in Various Cell Lines

The substitution of the unstable amino acid L-glutamine with the stable dipeptide Glycyl-DL-glutamine has been investigated in various mammalian cell culture systems to assess its impact on cell growth and viability.

In murine hybridoma cell cultures , replacing glutamine with this compound resulted in a 14% higher final cell density. openaccessjournals.com Hybridoma cells, which are crucial for monoclonal antibody production, often show improved growth in media with glutamine concentrations higher than average. sigmaaldrich.comnumberanalytics.com The use of stable glutamine dipeptides like this compound can support these higher demands without the detrimental effects of ammonia (B1221849) accumulation from glutamine degradation. openaccessjournals.comsigmaaldrich.com

For Chinese Hamster Ovary (CHO) cells , a primary platform for producing recombinant proteins, Glycyl-L-glutamine is taken up at a slower rate compared to another dipeptide, L-Alanyl-L-glutamine. evonik.com This slower uptake can lead to a slightly reduced growth rate but has been associated with a higher antibody titer. evonik.com The reduced metabolic rate likely corresponds to lower production of inhibitory byproducts like ammonia and lactate (B86563). evonik.com Stepwise reduction of glutamine in CHO-K1 cell cultures has been shown to allow adaptation to glutamine-free medium, with cells compensating by increasing consumption of other amino acids like glutamate (B1630785) and aspartate. nih.gov

Studies on the human monocytic cell line U937 have shown that these cells are sensitive to glutamine availability. Glutamine deprivation can increase their susceptibility to stress and apoptosis. researchgate.net While direct studies on this compound with U937 cells are limited in the provided results, research indicates glutamine is crucial for their viability and response to stimuli. researchgate.netcambridge.org Glutamine protects U937 cells from heat-induced apoptosis, a finding associated with the high expression of heat shock protein 70 (Hsp70). cambridge.orgcambridge.org

In the context of human colorectal cancer cells, such as Caco-2 , glutamine is a key metabolite for cell growth. mdpi.com Deprivation of glutamine significantly reduces the proliferation of Caco-2 cells and can induce cell death and cell cycle arrest. mdpi.com While glutamine is vital, high concentrations have been shown to decrease transepithelial resistance (TER) in Caco-2 monolayers, suggesting an effect on tight junction dynamics, although this was not associated with changes in cell viability. nih.gov The use of stable glutamine dipeptides in Caco-2 cell models has been explored to protect intestinal barrier function. mdpi.com

Interactive Data Table: Effect of this compound on Cell Growth

Cell LineObservationFinding
HybridomaFinal Cell Density14% higher with this compound vs. L-glutamine openaccessjournals.com
CHOGrowth RateSlightly reduced with Glycyl-L-glutamine vs. L-Alanyl-L-glutamine evonik.com
CHOAntibody TiterHigher with Glycyl-L-glutamine evonik.com
Caco-2ProliferationReduced upon glutamine deprivation mdpi.com

Analysis of Cellular Metabolism and Substrate Utilization in Culture Systems

This compound serves as a stable source of glutamine, influencing cellular metabolism by altering substrate utilization and byproduct formation. In mammalian cell cultures, glutamine is a primary energy and nitrogen source, but its chemical instability and metabolic breakdown lead to the accumulation of ammonia, a toxic byproduct that can impede cell growth and affect protein production. openaccessjournals.comevonik.com

The use of dipeptides like this compound circumvents the issue of chemical degradation in liquid media. evonik.comevonik.com Cells enzymatically cleave the dipeptide to release glutamine and glycine (B1666218), allowing for a more controlled supply of glutamine. thermofisher.com This controlled release mechanism can lead to significant reductions in the accumulation of ammonia and lactate. openaccessjournals.com

In CHO cells, the uptake rate of Glycyl-L-glutamine is lower than that of L-Alanyl-L-glutamine. evonik.com This slower metabolism can be beneficial, as it may prevent the metabolic overflow often seen with high rates of glutamine consumption, thereby reducing the formation of inhibitory byproducts. evonik.com Cells deprived of glutamine can adapt by increasing their consumption of other amino acids, such as glutamate and aspartate, to fuel the Tricarboxylic Acid (TCA) cycle. nih.govmdpi.com

Glutamine is metabolized to glutamate, which can then enter the TCA cycle as α-ketoglutarate. nih.govresearchgate.net This pathway is crucial for the synthesis of ATP, nucleotides, and non-essential amino acids. nih.govportlandpress.com In rapidly dividing cells like lymphocytes and macrophages, the rate of glutamine utilization can be similar to or even greater than that of glucose. nih.govresearchgate.netresearchgate.net The metabolism of glutamine is also linked to the production of glutathione (B108866), a major cellular antioxidant. researchgate.netaltmedrev.com

Interactive Data Table: Metabolic Effects of Glutamine Dipeptides

ParameterEffect of this compound SubstitutionRationale
Ammonia AccumulationSignificantly decreased openaccessjournals.comBypasses chemical degradation of L-glutamine evonik.com
Lactate AccumulationSignificantly decreased openaccessjournals.comSlower, more controlled glutamine metabolism evonik.com
Substrate Uptake (CHO)Lower rate compared to L-Alanyl-L-glutamine evonik.comInfluences metabolic rate and byproduct formation
Cellular EnergyProvides a stable source for ATP production via the TCA cycle nih.govEnzymatic cleavage provides a steady supply of glutamine thermofisher.com

Effects on Immune Cell Functions

Glutamine and its stable dipeptides like this compound are critical for the proper functioning of immune cells. Lymphocytes, macrophages, and neutrophils utilize glutamine at high rates to support their proliferative and functional activities. nih.govresearchgate.net

Lymphocyte Proliferation: Glutamine is an essential nutrient for lymphocyte proliferation. nih.govnih.gov Studies have shown that supplementing cell cultures with this compound enhances the proliferation of lymphocytes from both healthy individuals and AIDS patients, with an effect comparable to that of free glutamine. nih.gov This suggests that this compound can effectively substitute for glutamine to support T and B lymphocyte proliferation. nih.govscielo.br The requirement for glutamine in lymphocyte proliferation is linked to its role in producing interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), as well as providing precursors for nucleotide synthesis. scielo.brmdpi.com

Macrophage Activity: Macrophages depend on glutamine for various functions, including phagocytosis, cytokine production, and antigen presentation. nih.govd-nb.info High concentrations of extracellular glutamine are necessary for maximal cytokine synthesis by macrophages. mdpi.com Glutamine metabolism is also required for the differentiation of macrophages into different phenotypes, such as the M2 subtype, which is involved in resolving inflammation. nih.govmdpi.com

Neutrophil Phagocytosis: Neutrophils exhibit increased phagocytic activity and bactericidal capacity when glutamine is available. researchgate.netcellphysiolbiochem.com Glutamine supplementation can enhance the bactericidal activity of neutrophils and improve their function in various stress conditions. portlandpress.comcellphysiolbiochem.com It also plays a role in generating reactive oxygen species (ROS) necessary for killing pathogens and can delay the process of apoptosis in neutrophils. portlandpress.comresearchgate.netcellphysiolbiochem.com

Interactive Data Table: Impact of this compound on Immune Cells

Immune Cell TypeFunction AffectedObservation
LymphocytesProliferationEnhanced proliferation in both healthy and immunocompromised patient cells nih.gov
LymphocytesCytokine ProductionGlutamine is required for IL-2 and IFN-γ production scielo.brmdpi.com
MacrophagesCytokine SynthesisDependent on glutamine availability mdpi.com
MacrophagesPhagocytosisGlutamine is a key fuel for macrophage activity nih.gov
NeutrophilsPhagocytosis & Bactericidal ActivityIncreased with glutamine supplementation portlandpress.comresearchgate.netcellphysiolbiochem.com

Enzyme Activity and Protein Expression Studies in Isolated Cell Systems

The availability of glutamine, supplied in a stable form like this compound, influences the activity of various enzymes and the expression of key proteins in isolated cell systems.

Glutamine metabolism is initiated by the enzyme glutaminase (B10826351) (GLS) , which converts glutamine to glutamate. nih.govresearchgate.net The activity of GLS dictates the rate at which cells consume glutamine. researchgate.net The resulting glutamate is a precursor for several other metabolites and is involved in pathways leading to the generation of NADPH, which is essential for antioxidant defense. cellphysiolbiochem.com

A significant finding is the link between glutamine availability and the expression of Heat Shock Proteins (HSPs) , particularly Hsp70. In U937 monocytic cells, glutamine protects against heat-induced apoptosis, an effect associated with high Hsp70 expression. cambridge.orgcambridge.org Glutamine deprivation leads to a specific reduction in Hsp70 synthesis, which is caused by enhanced mRNA decay, rather than changes in transcription or translation. researchgate.net

Glutamine also modulates the expression of genes related to cell proliferation and signaling. It can activate signaling pathways involving extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNKs) . nih.govportlandpress.com This activation leads to increased expression of transcription factors like AP-1, which in turn regulates genes involved in cell proliferation. nih.gov In Caco-2 cells, glutamine deprivation has been shown to decrease the expression of the tight junction protein claudin-1. d-nb.info

Interactive Data Table: this compound Effects on Proteins and Enzymes

Protein/EnzymeCell SystemEffect of Glutamine
Heat Shock Protein 70 (Hsp70)U937 MonocytesExpression is reduced by glutamine deprivation due to enhanced mRNA decay researchgate.net
Glutaminase (GLS)VariousKey enzyme for glutamine catabolism to glutamate nih.govresearchgate.net
ERK/JNK KinasesEnterocytesActivated by glutamine, leading to increased cell proliferation-related gene expression nih.gov
Claudin-1Caco-2 CellsExpression is decreased by glutamine deprivation d-nb.info

Optimization of Cell Culture Media

This compound as a Stable Glutamine Source in Serum-Free Media

The instability of L-glutamine in liquid cell culture media presents a significant challenge, particularly in serum-free formulations used for biomanufacturing. sigmaaldrich.comevonik.com L-glutamine spontaneously degrades into ammonia and pyroglutamate, and this degradation is accelerated by factors like pH and temperature. openaccessjournals.comsigmaaldrich.com The resulting ammonia is toxic to cells, negatively impacting growth, viability, and the quality of recombinant proteins. openaccessjournals.com

This compound offers a solution to this problem by providing a chemically stable source of glutamine. evonik.commedchemexpress.com As a dipeptide, it is not susceptible to the spontaneous degradation that affects free L-glutamine. evonik.commedchemexpress.com This stability allows for the formulation of ready-to-use, complete liquid media that can be stored for extended periods without significant loss of glutamine or accumulation of toxic ammonia. evonik.com

In serum-free media for applications like CHO and hybridoma cell culture, this compound is highly bioavailable. sigmaaldrich.comevonik.com Cells possess peptidases that cleave the dipeptide, releasing glutamine and glycine for cellular use. thermofisher.com This enzymatic release provides a more controlled and sustained supply of glutamine compared to the rapid consumption of free glutamine, which can lead to metabolic imbalances. openaccessjournals.comevonik.com The use of this compound in serum-free media therefore contributes to more consistent and reproducible cell culture performance, improved cell health, and potentially higher product yields. evonik.comevonik.com

Impact on Byproduct Formation in Biopharmaceutical Production

In the production of biopharmaceuticals using mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, the accumulation of toxic byproducts is a significant concern that can impede cell growth and reduce product yield and quality. openaccessjournals.com The primary metabolic byproducts of concern are ammonia and lactate, which are largely generated from the metabolism of L-glutamine and glucose, respectively. openaccessjournals.comnih.gov

Research into optimizing cell culture media has led to the investigation of stabilized forms of L-glutamine. While the user's query specifically requests information on this compound, the vast body of scientific literature in biopharmaceutical process development focuses almost exclusively on the stereospecific isomer, Glycyl-L-glutamine. This is because mammalian cells are evolved to primarily metabolize L-amino acids. Therefore, the findings presented herein are based on studies of Glycyl-L-glutamine, which provides the scientifically relevant context for understanding the dipeptide's role in reducing byproduct formation.

Free L-glutamine is notoriously unstable in liquid cell culture media, where it chemically degrades into ammonia and pyroglutamate. evonik.comevonik.comevonik.com Furthermore, the rapid consumption of L-glutamine by cells for energy and nitrogen leads to high levels of metabolic ammonia release. openaccessjournals.comnih.gov High concentrations of ammonia are cytotoxic, negatively affecting cell growth, viability, and the glycosylation patterns of recombinant proteins. openaccessjournals.comresearchgate.net

The use of glutamine dipeptides, such as Glycyl-L-glutamine, is a well-established strategy to circumvent these issues. evonik.comevonik.com These dipeptides are highly stable in liquid media, preventing the spontaneous chemical degradation that releases ammonia. sigmaaldrich.com Cells typically internalize the dipeptide, where intracellular enzymes then cleave it to release L-glutamine and glycine, making the essential amino acid available for metabolism without significant accumulation of ammonia in the culture medium. cambridge.org

Studies comparing different glutamine dipeptides have provided further insight. Research on CHO cells demonstrated that Glycyl-L-glutamine is taken up at a lower rate than another common dipeptide, L-Alanyl-L-glutamine. evonik.comevonik.com This slower, more controlled uptake rate is believed to result in a reduced metabolic overflow. Although the specific study noting this difference in uptake did not report lactate and ammonia concentrations, it is widely postulated that a reduced growth rate associated with slower nutrient uptake corresponds to lower formation rates of these toxic byproducts and can contribute to higher specific antibody productivity. evonik.comevonik.com By providing a more controlled supply of glutamine, the cells can metabolize it more efficiently, leading to a reduction in waste products.

The table below provides a representative comparison of the impact on byproduct formation when using standard L-glutamine versus the more stable Glycyl-L-glutamine in a typical mammalian cell culture system.

Table 1: Representative Comparison of Byproduct Formation

Nutrient Supplement Primary Byproducts Typical Concentration Trend Rationale for Difference
L-Glutamine Ammonia, Lactate High Unstable in media, leading to chemical degradation into ammonia. Rapid cellular uptake and metabolism causes metabolic overflow. openaccessjournals.comevonik.com

| Glycyl-L-Glutamine | Ammonia, Lactate | Low | Stable in media, preventing chemical degradation. Slower, controlled cellular uptake leads to more efficient metabolism and less waste. evonik.comevonik.comcambridge.org |

The following table summarizes key research findings related to the use of glutamine dipeptides to mitigate byproduct formation in biopharmaceutical production.

Table 2: Summary of Research Findings on Glutamine Dipeptides and Byproduct Formation

Finding Implication for Bioproduction Research Context
Glutamine dipeptides (e.g., Glycyl-L-glutamine) are chemically stable in liquid media. Reduces spontaneous formation of ammonia, allowing for more stable media formulations and lower background toxicity. evonik.comsigmaaldrich.com General Cell Culture, Bioproduction
Slower uptake rate of Glycyl-L-glutamine compared to L-Alanyl-L-glutamine. Leads to more controlled glutamine metabolism, which is assumed to reduce the formation rate of ammonia and lactate. evonik.comevonik.com CHO Cell Culture
Substitution of free glutamine with dipeptides significantly lowers ammonia accumulation. Improves cell viability and culture duration, potentially increasing final product titer. cambridge.org Embryo and Somatic Cell Culture

Table 3: List of Mentioned Compounds

Compound Name
This compound
Glycyl-L-glutamine
L-Glutamine
Ammonia
Lactate
Glucose
Pyroglutamate
Glycine

In Vivo Research Models and Findings with Glycyl Dl Glutamine Non Human

Gastrointestinal System Studies

Research in animal models, particularly piglets, has highlighted the beneficial effects of Glycyl-DL-glutamine (Gly-Gln) on the gastrointestinal system. This dipeptide is recognized for its ability to improve gut health during critical periods such as post-weaning.

Dietary supplementation with this compound has been shown to enhance intestinal integrity and structure in piglets. rsc.orgfrontiersin.orgagriculturejournals.cz Studies confirm that providing a diet supplemented with 0.25% Gly-Gln significantly improves intestinal function by positively altering the physical characteristics of the gut lining. nih.gov One of the key findings is the notable increase in the height of the intestinal villi and an improved villus height to crypt depth ratio, which are indicators of a healthier and more functional intestine. nih.gov Glutamine and its dipeptides are considered important for reconstructing the gut structure after damage and reversing dysfunction. mdpi.com These morphological improvements are crucial as they are directly linked to the intestine's ability to absorb nutrients effectively. nih.gov In piglets challenged with lipopolysaccharide (LPS), a model for inducing an inflammatory response, dietary Gly-Gln was found to ameliorate intestinal integrity. rsc.org

ParameterObservation in Piglet ModelsSource(s)
Intestinal Morphology Increased villus height nih.gov
Increased villus height to crypt depth ratio nih.gov
Intestinal Integrity Ameliorated in LPS-challenged piglets rsc.org
Overall Function Improved intestinal function nih.gov

This compound supplementation has demonstrated a significant ability to modulate the gut microbial ecosystem in piglets. nih.govfrontiersin.org Research involving weanling piglets showed that a diet containing Gly-Gln beneficially altered the gut microbiota by increasing the total bacterial load and enhancing alpha diversity, a measure of species richness within the gut. nih.govnih.gov

Specifically, the supplementation fostered an increase in the relative abundance of anaerobic bacteria and fiber-degrading bacteria, such as those from the phylum Fibrobacteres. nih.govnih.gov In piglets subjected to an LPS challenge, which typically causes gut microbiota dysbiosis, Gly-Gln supplementation helped restore this balance by enriching for obligate anaerobes and bacteria known for producing short-chain fatty acids (SCFAs), including Clostridium, Lachnospira, and Roseburia. rsc.org

This shift in the microbial community led to corresponding changes in their metabolic output. The concentrations of microbial metabolites, particularly SCFAs like propionic acid and butyric acid, were found to be elevated in both the ileum and colon of supplemented piglets. rsc.orgnih.gov These findings suggest that Gly-Gln can selectively modulate the gut microbiota, which may contribute to a more favorable weaning transition for piglets. nih.gov

Microbial ChangeEffect of Gly-Gln Supplementation in PigletsSource(s)
Bacterial Diversity Increased alpha diversity nih.govnih.gov
Bacterial Abundance Increased total bacterial load nih.gov
Increased relative abundance of anaerobes and fiber-degrading bacteria (e.g., Fibrobacteres) nih.govnih.gov
Enriched SCFA-producing bacteria (e.g., Clostridium, Lachnospira, Roseburia) rsc.org
Metabolite Production Increased Short-Chain Fatty Acids (SCFAs) in the ileum and colon rsc.orgnih.gov

Cardiovascular System Research

Investigations in animal models have demonstrated the cardioprotective potential of this compound, particularly in scenarios of cardiac stress such as severe burn injury and ischemia-reperfusion.

In rat models of severe burn injury, which causes significant damage to myocardial structure and function, supplementation with this compound was found to be beneficial for myocardial preservation. nih.govnih.gov The treatment led to a significant reduction in myocardial histopathological damage. nih.govnih.gov This was accompanied by a notable improvement in cardiac contractile function. nih.govnih.gov Furthermore, serum levels of enzymes that are markers of cardiac damage, such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and aspartate transaminase (AST), were reduced in the Gly-Gln treated group compared to the burned control group. nih.gov

Similarly, in isolated and perfused hearts from both young (8-week-old) and middle-aged (36-week-old) rats subjected to ischemia-reperfusion injury, Gly-Gln provided protection. researchgate.net It significantly decreased reperfusion damage, as measured by the release of LDH, and improved the post-ischemic rate pressure product (RPP), an indicator of cardiac functional recovery. researchgate.netcaymanchem.com

Animal ModelConditionKey Findings with this compoundSource(s)
Rat Severe Burn InjuryReduced myocardial histopathological damage; Improved cardiac contractile function; Reduced serum CK, LDH, and AST levels. nih.govnih.gov
Isolated Rat Heart Ischemia-ReperfusionDecreased reperfusion damage (LDH release); Improved post-ischemic rate pressure product (RPP). researchgate.netcaymanchem.com

The protective effects of this compound on the heart are linked to its ability to improve energy metabolism within cardiac cells (cardiocytes). In rats with severe burn injuries, Gly-Gln supplementation led to an improvement in cardiocyte energy metabolism, evidenced by a significant increase in the myocardial content of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov The treatment also increased the synthesis of glutathione (B108866) (GSH), a critical antioxidant. nih.govnih.gov

In the context of ischemia-reperfusion injury in isolated rat hearts, Gly-Gln demonstrated metabolic benefits by increasing the time to ischemic contracture, which is the onset of irreversible muscle shortening during a lack of blood flow. researchgate.netcaymanchem.com It also protected against the accumulation of lactate that typically occurs during ischemia. researchgate.net These findings indicate that Gly-Gln enhances the metabolic fitness of the myocardium under stressful conditions. researchgate.net

ParameterEffect of this compoundAnimal ModelSource(s)
ATP Content Increased in myocardial tissueRat (Burn Injury) nih.govnih.gov
Glutathione (GSH) Content Increased in myocardial tissueRat (Burn Injury) nih.govnih.gov
Time to Ischemic Contracture IncreasedIsolated Rat Heart (Ischemia) researchgate.netcaymanchem.com
Lactate Accumulation Protected against the rise during ischemiaIsolated Rat Heart (Ischemia) researchgate.net

Nervous System Investigations

This compound, a dipeptide fragment of β-endorphin, has been studied for its effects on the nervous system. caymanchem.comnih.gov Early research identified it as an inhibitory neuropeptide. When applied to brain stem neurons in rats, the dipeptide was shown to have an inhibitory effect on cell firing. nih.gov

In vivo studies in cats with a denervated superior cervical ganglion (a part of the autonomic nervous system) explored its role as a neurotrophic factor. These studies found that a metabolite of Gly-Gln, identified as glycyl-L-glutamic acid, helped maintain the levels of the enzymes acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. pnas.orgpnas.org

Further research in rats has shown that Glycyl-L-glutamine can modulate the effects of opioids. It inhibits the respiratory depression induced by morphine without affecting morphine's analgesic properties. caymanchem.com Additionally, it has been observed to inhibit the acquisition of morphine-conditioned place preference and reduce the intensity of withdrawal symptoms, suggesting an interaction with the neural pathways involved in addiction. caymanchem.com

Regeneration of Acetylcholinesterase in Rat Muscle

Studies on rat models have demonstrated the neurotrophic capabilities of Glycyl-L-glutamine (Gly-Gln) in promoting the regeneration of acetylcholinesterase (AChE) in muscle tissue. Following the administration of diisopropyl phosphorofluoridate (DFP), a substance that inhibits AChE, intraaortic infusion of Gly-Gln led to a significant increase in the AChE activity within the gastrocnemius muscles of rats. nih.govpnas.org This suggests that Gly-Gln, or a similar endogenous factor, plays a role in stimulating AChE synthesis at cholinergic transmission sites. nih.gov The effect was dose-dependent, with a notable increase at a specific infusion rate, while higher or lower doses showed diminished or no detectable effect, respectively. pnas.org

Further research on transected sciatic nerves in rats also indicated that infusions of Gly-Gln resulted in significantly higher levels of AChE compared to untreated controls at specific time points post-transection. pnas.org These findings underscore the potential of Gly-Gln to influence nerve repair and enzyme regeneration in muscle tissue. nih.govpnas.org

Maintenance of Cholinesterases in Denervated Ganglia in Cats

In vivo studies using cat models have provided evidence for the role of Glycyl-L-glutamine and its metabolite, Glycyl-L-glutamic acid, in maintaining cholinesterase activity in denervated nerve tissues. dergipark.org.trdergipark.org.tr Specifically, in the preganglionically denervated superior cervical ganglion of cats, Gly-Gln has been identified as a neurotrophic factor for the maintenance of both acetylcholinesterase (AChE) and butyrylcholinesterase. dergipark.org.trdergipark.org.truni-freiburg.de

Research has shown that Gly-Gln, or an endogenous neurotrophic factor, likely maintains AChE levels by specifically boosting the biosynthesis of the monomeric G1 form of the enzyme. nih.gov This dipeptide does not appear to significantly promote the polymerization of the G1 form into the more complex G2 and G4 forms. nih.gov The neurotrophic effects of Gly-Gln on cholinesterase maintenance were observed at specific concentrations, highlighting its function beyond that of a simple metabolic intermediate.

Liver Metabolism Studies

Influence on Liver Regeneration and Glutamate (B1630785) Levels in Animal Models

Recent research in animal models has uncovered a significant mechanism for rapid liver regeneration involving the amino acid glutamate. cnio.esnews-medical.net While not directly focused on this compound, these findings provide a crucial context for understanding the role of related compounds in liver metabolism. Studies have shown that following acute liver damage, a rapid increase in circulating glutamate levels triggers a regenerative process. cnio.esnews-medical.netinterhospi.compatientworthy.com This process involves communication between the liver and bone marrow, where glutamate metabolically reprograms macrophages to promote hepatocyte proliferation. interhospi.comnih.gov

A key player in this mechanism is glutamine synthetase, an enzyme that regulates glutamate levels in specific liver cells called pericentral hepatocytes. cnio.esnews-medical.netnih.gov Inhibition of glutamine synthetase leads to an increase in circulating glutamate, which in turn accelerates liver regeneration. cnio.esnews-medical.netinterhospi.compatientworthy.comnih.gov This suggests that nutritional supplementation with glutamate could potentially support liver regeneration in various clinical scenarios, including after liver resection or in cases of severe liver damage. cnio.esinterhospi.comnih.gov

Skeletal Muscle Metabolism

Impact on Glutamine Concentration and Synthesis in Muscle Tissue

Skeletal muscle is the primary reservoir and site of synthesis for glutamine in the body. nih.govnhri.org.tw The concentration of glutamine in muscle is a critical factor in protein metabolism, with a strong correlation observed between intramuscular glutamine levels and the rate of protein synthesis. mdpi.comnih.gov

Studies in rats have shown that conditions such as protein deficiency, starvation, and endotoxemia lead to a significant decrease in muscle glutamine concentration, which is accompanied by a fall in the rate of protein synthesis. nih.gov Conversely, glutamine supplementation has been shown to increase glutamine concentration in the muscle of healthy rats. mdpi.com During catabolic states, there is an increased synthesis and release of glutamine from skeletal muscle, driven by an increase in glutamine synthetase mRNA and enzyme activity. nih.gov This highlights the dynamic role of skeletal muscle in maintaining whole-body glutamine homeostasis. nih.govnhri.org.tw The dipeptide form, such as Glycyl-L-glutamine, is often used in clinical nutrition to provide a stable source of glutamine. nhri.org.tw

Interactive Data Table: Effect of Glycyl-L-Glutamine on Acetylcholinesterase (AChE) Regeneration in Rat Gastrocnemius Muscle

Treatment GroupAChE Activity (Compared to DFP only)Reference
DFP + Gly-Gln (1.2 µmol/24 hr)Significant Increase pnas.org
DFP + Gly-Gln (3.6 µmol/24 hr)Diminished Increase pnas.org
DFP + Gly-Gln (0.36 µmol/24 hr)No Detectable Effect pnas.org

Interactive Data Table: Factors Influencing Liver Regeneration in Animal Models

ConditionEffect on Circulating GlutamateImpact on Liver RegenerationReference
Acute Liver DamageIncreaseAccelerated cnio.espatientworthy.com
Glutamine Synthetase InhibitionIncreaseAccelerated cnio.esinterhospi.comnih.gov
Glutamate SupplementationIncreaseEnhanced Hepatocyte Proliferation nih.gov

Interactive Data Table: Relationship Between Muscle Glutamine Concentration and Protein Synthesis in Rats

ConditionMuscle Glutamine ConcentrationRate of Protein SynthesisReference
Protein Deficiency (5% casein diet)DecreasedDecreased nih.gov
3-Day StarvationDecreasedDecreased nih.gov
EndotoxemiaDecreasedDecreased nih.gov
Glutamine Supplementation (Control)Increased- mdpi.com

Advanced Analytical and Computational Methodologies for Glycyl Dl Glutamine Research

Spectroscopic and Chromatographic Techniques

The separation and detection of Glycyl-DL-glutamine and its related isomers and metabolites are foundational to its study. High-performance liquid chromatography coupled with mass spectrometry stands as a primary tool, offering high sensitivity and specificity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of peptides like this compound in complex biological matrices. This method combines the separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry.

One of the challenges in analyzing this compound is separating its chiral isomers (Glycyl-L-glutamine and Glycyl-D-glutamine). A patented method addresses this by using a derivatization reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-amino acid, before introducing the sample into the liquid chromatography system. google.com This derivatization allows for the separation and detection of the chiral isomers. google.com

Methodologies have also been developed for the broader analysis of multicomponent pharmaceutical formulations that include glutamine dipeptides. These methods are crucial for identifying potential impurities. nih.gov For instance, a study on parenteral infusion solutions containing L-alanyl-L-glutamine utilized LC-ESI-MS/MS to establish quantitative impurity profiles, a technique directly applicable to this compound. nih.gov Furthermore, LC-MS/MS methods are routinely used for the quantitative analysis of amino acids and dipeptides in various samples, including cell culture media, where Glycyl-glutamine is listed as a quantifiable compound. shimadzu.comfrontiersin.org

Table 1: HPLC-MS/MS Method Parameters for Peptide Analysis

ParameterDescriptionSource
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govfrontiersin.org
Application Quantification of dipeptides and impurity profiling in pharmaceutical solutions. nih.gov
Derivatization Pre-column derivatization can be used to separate chiral isomers. google.com
Detection Electrospray Ionization (ESI) is commonly used for ionization. nih.gov

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) are instrumental in the analysis of peptides such as this compound. The choice between them depends on the specific analytical goal.

HILIC is particularly suited for separating highly polar compounds. thermofisher.comhplc.eu In HILIC, the stationary phase is polar, and the mobile phase is typically a high concentration of an organic solvent with a small amount of aqueous solvent. thermofisher.com This technique is effective for retaining and separating polar analytes like amino acids and peptides that may not be well-retained by RPLC. hplc.eu For instance, HILIC has been successfully used to separate glycopeptide isomers and is a preferred method for analyzing polar metabolites. nih.gov The separation mechanism in HILIC involves a combination of partitioning, weak electrostatic interactions, and hydrogen bonding. hplc.eu

RPLC is a widely used technique where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. researchgate.net It is a robust method for separating a wide range of molecules. For the analysis of chiral isomers of Glycyl-L-glutamine, an RPLC method using an octadecyl bonded silica (B1680970) filler (a C18 column) has been developed following derivatization. google.com RPLC is also a standard technique for impurity profiling and the quantitative analysis of peptide-containing solutions. nih.govmdpi.com

A comprehensive approach for analyzing complex mixtures, such as pharmaceutical solutions, may involve using both HILIC and RPLC methods to achieve a complete impurity profile, separating both polar and non-polar compounds. nih.gov

Table 2: Comparison of HILIC and RPLC for this compound Analysis

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase Liquid Chromatography (RPLC)Source
Stationary Phase Polar (e.g., silica, amide-bonded)Non-polar (e.g., C18, C8) thermofisher.comresearchgate.net
Mobile Phase High organic solvent, low aqueous contentHigh aqueous content, organic modifier thermofisher.comresearchgate.net
Analyte Suitability Highly polar and hydrophilic compoundsBroad range, including non-polar and moderately polar compounds hplc.eumdpi.com
Application for this compound Separation of polar impurities and the dipeptide itself.Separation of chiral isomers (post-derivatization) and non-polar impurities. google.comnih.gov

Determining the precise glutamine content in peptides like this compound can be challenging with conventional amino acid analysis because glutamine can degrade during the process. mdpi.com Enzymatic hydrolysis offers a specific and milder alternative. mdpi.com

This method involves the use of enzymes to break down the peptide and release glutamine, which can then be quantified. mdpi.com The primary enzymes used are glutaminase (B10826351) and glutamine synthetase. mdpi.com Glutaminase specifically acts on the carboxyl-terminal glutamine of a peptide, while glutamine synthetase acts on N-terminal or internal glutamine residues. mdpi.com For a dipeptide like this compound, where glutamine is at the C-terminus, glutaminase would be the key enzyme.

The process typically involves:

Incubating the peptide sample with the appropriate enzyme(s) under optimal conditions (pH, temperature).

The enzymatic reaction hydrolyzes glutamine into glutamic acid and ammonia (B1221849). mdpi.com

The amount of glutamine is then determined indirectly by measuring the amount of ammonia produced or by quantifying the resulting glutamic acid via HPLC. mdpi.com

This enzymatic approach is particularly useful for short peptides and avoids the harsh conditions of acid hydrolysis that can lead to glutamine degradation. mdpi.com

Raman microspectroscopy is a non-invasive, label-free optical technique that provides detailed chemical information based on the vibrational modes of molecules. It has emerged as a powerful tool for monitoring metabolic processes in real-time within cells and tissues. pitt.eduresearchgate.net

Research on Glycyl-L-glutamine and other glutamine-containing molecules has utilized UV Resonance Raman (UVRR) spectroscopy to probe the structure and environment of the primary amide side chain of glutamine. pitt.edu The vibrational frequencies of the primary amide group are sensitive to their local environment, such as hydrogen bonding and dielectric properties. pitt.edu This sensitivity allows Raman spectroscopy to act as a marker for the structural and environmental state of the glutamine side chain within a larger molecule. pitt.edu

Table 3: Key Raman Vibrational Bands for Amide and Peptide Analysis

Wavenumber (cm⁻¹)Vibrational Mode AssignmentSignificanceSource
~1650-1680Amide I (C=O stretch)Sensitive to protein secondary structure. researchgate.net
~1450CH₂ deformationComponent of the peptide structure. researchgate.net
950-1200Amide III regionComplex vibrations involving C-N stretching and N-H bending, sensitive to conformation. pitt.edu

Isotopic Tracing and Metabolic Flux Analysis

To understand the metabolic fate of this compound within a biological system, researchers employ isotopic tracing coupled with metabolic flux analysis. This approach allows for the elucidation of metabolic pathways and the quantification of the flow of atoms through these networks.

Isotopic tracing with stable isotopes, such as Carbon-13 (¹³C), is a cornerstone of metabolic research. nih.govisotope.com In this methodology, a molecule of interest is synthesized with one or more ¹³C atoms, replacing the naturally abundant ¹²C. This "labeled" molecule is then introduced into a cell culture or an in vivo model.

For studying this compound, a ¹³C-labeled version of the dipeptide or, more commonly, ¹³C-labeled glutamine itself would be used. isotope.comnih.gov As the cells metabolize the labeled compound, the ¹³C atoms are incorporated into downstream metabolites. By using mass spectrometry or NMR to detect these labeled metabolites, researchers can trace the metabolic pathways that the carbon backbone of glutamine participates in. nih.gov

For example, [U-¹³C]glutamine (where all five carbons are ¹³C) is frequently used to study glutamine's entry into the Tricarboxylic Acid (TCA) cycle. nih.gov The distinct labeling patterns in TCA cycle intermediates, such as citrate (B86180) and malate, reveal the relative activity of pathways like oxidative metabolism versus reductive carboxylation. nih.gov While these studies often use free L-glutamine, the principles are directly applicable to tracing the glutamine moiety after the cellular uptake and hydrolysis of this compound. This allows for a detailed mapping of how the glutamine from the dipeptide is utilized for energy production, biosynthesis of other amino acids, and nucleotide synthesis. isotope.com

Metabolomics and Fluxomics in Understanding this compound Metabolism

Metabolomics and fluxomics are powerful analytical approaches for elucidating the intricate metabolic pathways involving this compound. Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, while metabolic flux analysis (MFA) quantifies the rates of biochemical reactions, offering a dynamic view of cellular metabolism. tudublin.ienih.gov

In the context of this compound research, these methodologies are critical for tracing the dipeptide's fate upon entering a biological system. After its hydrolysis into glycine (B1666218) and glutamine, metabolomics can identify and quantify the subsequent products. Glutamine, in particular, is a crucial nutrient for many cell types, participating in energy production, biosynthesis, and nitrogen transport. frontiersin.orgnih.gov It is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of nucleotides, other amino acids, and glutathione (B108866). frontiersin.org

Metabolic flux analysis, often employing stable isotope tracers like ¹³C-labeled glutamine, can precisely map the contribution of glutamine derived from this compound to various downstream pathways. tudublin.iefrontiersin.org By tracking the incorporation of these isotopes into other metabolites, researchers can determine the flux through key metabolic routes such as glutaminolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway. tudublin.ieresearchgate.net This approach is invaluable for understanding how cells reprogram their metabolism under different conditions and how the provision of this compound influences these metabolic shifts. researchgate.netmdpi.com For instance, studies in mammalian cell culture demonstrate that glutamine metabolism is central to supporting high rates of proliferation and biosynthesis. nih.govmdpi.com

Key applications of these techniques in this compound research include:

Tracking Metabolic Fate: Following the metabolic route of the glutamine and glycine components after the dipeptide is cleaved.

Understanding Cellular Energetics: Quantifying the contribution of glutamine to the TCA cycle and cellular energy production. frontiersin.org

Investigating Biosynthetic Pathways: Measuring the flux of glutamine-derived carbon and nitrogen into the synthesis of nucleotides, non-essential amino acids, and other vital molecules. frontiersin.org

Disease and Stress Response: Analyzing how the metabolism of this compound is altered in pathological states, such as cancer or during critical illness, where glutamine demand is high. tudublin.iefrontiersin.org

Computational Modeling and Simulation

Computational methods provide powerful in-silico tools to investigate the molecular properties of this compound and its interactions with biological targets at an atomic level. These techniques complement experimental approaches by offering insights into mechanisms that are often difficult to observe directly.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. dergipark.org.tr This method helps in understanding the binding mode and affinity between the two molecules. While specific docking studies for this compound are not widely documented in the provided results, research on structurally related dipeptides, such as L-Glycyl-L-Glutamic acid (Gly-Glu), illustrates the application of this methodology. dergipark.org.trresearchgate.net

In such studies, the three-dimensional structure of the ligand (the dipeptide) is computationally placed into the binding site of a target protein. dergipark.org.tr A scoring function is then used to estimate the binding free energy, ranking different binding poses. dergipark.org.tr For example, molecular docking of Gly-Glu with the caspase-3 protein, which is involved in apoptosis, was performed to understand its potential neuroprotective mechanism. dergipark.org.trresearchgate.net The analysis identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the dipeptide and specific amino acid residues in the protein's active site. biorxiv.org This information is crucial for structure-based drug design, allowing for the rational modification of the peptide structure to enhance its binding affinity and efficacy. dergipark.org.tr

Table 1: Illustrative Data from Molecular Docking of a Related Dipeptide (Gly-Glu) with Caspase-3 dergipark.org.trresearchgate.net
Interaction TypeProtein ResidueLigand Atom/GroupSignificance
Hydrogen BondARG-207Carboxyl GroupStabilizes ligand in the binding pocket.
Hydrogen BondGLY-162Amide GroupAnchors the peptide backbone.
Hydrophobic InteractionPHE-250Aliphatic ChainContributes to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Mechanism of Action

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the dynamic nature of its interaction with protein targets. researchgate.net

For a flexible molecule like a dipeptide, MD simulations can reveal the range of accessible conformations in different environments, such as in an aqueous solution. dergipark.org.trresearchgate.net This is critical because the biological activity of a peptide is often dependent on it adopting a specific three-dimensional shape to fit into a receptor's binding site. Studies on related peptides like Gly-Glu have used MD simulations to determine the most stable conformations and to understand how the molecule behaves within a biological system. dergipark.org.trresearchgate.net For instance, simulations can show how the peptide's structure is stabilized by interactions with surrounding water molecules. researchgate.net

When combined with a protein, MD simulations can elucidate the mechanism of action. They can model the process of the ligand binding to the protein, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex. nih.gov This provides a deeper understanding beyond the static picture offered by molecular docking. researchgate.net

Molecular Biology Techniques

RT-PCR for Transporter Gene Identification and Expression Analysis

The transport of this compound, or more critically, its constituent amino acids following hydrolysis, across cell membranes is mediated by specific transporter proteins. Reverse Transcription-Polymerase Chain Reaction (RT-PCR), and its quantitative version (qRT-PCR), are indispensable molecular biology techniques for identifying and analyzing the expression of the genes encoding these transporters. vt.edumdpi.com

Since glutamine is a key metabolite, numerous amino acid transporters capable of its transport have been identified, primarily belonging to the Solute Carrier (SLC) gene families. frontiersin.orgnih.gov These include members of the SLC1, SLC6, SLC7, and SLC38 families. frontiersin.org The expression of these transporters can be highly tissue-specific and is often regulated in response to cellular needs. nih.govnih.gov

RT-PCR is used to detect the presence of messenger RNA (mRNA) transcripts of these transporter genes in specific cells or tissues. The process involves converting the mRNA into complementary DNA (cDNA), which is then amplified via PCR using gene-specific primers. mdpi.com By analyzing the amplification products, researchers can identify which glutamine transporters are expressed. nih.gov Furthermore, qRT-PCR allows for the quantification of these mRNA levels, providing data on how gene expression changes in response to stimuli, disease, or the availability of substrates like glutamine. mdpi.comdiva-portal.org This is crucial for understanding how cells might adapt to an influx of glutamine derived from this compound supplementation. For example, studies have used qRT-PCR to show altered expression of glutamine transporters in various cancers, reflecting their increased demand for this nutrient. amegroups.org

Table 2: Key Glutamine Transporter Genes and Their Functions frontiersin.orgnih.gov
GeneProtein NameFamilyPrimary Function
SLC1A5ASCT2SLC1Na+-dependent antiporter for neutral amino acids, including glutamine.
SLC38A1SNAT1SLC38Na+-coupled transporter for neutral amino acids; involved in glutamine uptake.
SLC38A2SNAT2SLC38Na+-coupled amino acid transporter, expression is adaptive to amino acid availability.
SLC7A5LAT1SLC7Na+-independent large neutral amino acid antiporter; often works with SLC3A2.
SLC6A19B0AT1SLC6Na+-dependent transporter for neutral amino acids in the intestine and kidney.

Emerging Research Areas and Future Directions for Glycyl Dl Glutamine

Elucidating Structure-Activity Relationships

A critical area of ongoing research is deciphering how the specific chemical structure of Glycyl-DL-glutamine dictates its biological activity. This involves understanding how the linkage of glycine (B1666218) to glutamine influences its interactions with biological systems.

The dipeptide structure of this compound is fundamental to its biological profile. Composed of two amino acids joined by a peptide bond, it serves as a stable and efficient delivery vehicle for glutamine. numberanalytics.comfrontiersin.org Research has shown that this compound is an enzymatic cleavage product of β-endorphin and can act as an endogenous antagonist to it in several systems. medchemexpress.comcaymanchem.com This inhibitory neuropeptide activity highlights a specific function directly related to its dipeptide nature, which is distinct from its constituent amino acids.

Studies have demonstrated that this dipeptide structure confers specific protective effects. For instance, Glycyl-L-glutamine has been shown to provide protection against ischemia-reperfusion injury in isolated rat hearts. caymanchem.comnih.gov This cardioprotective effect is attributed to the dipeptide being rapidly hydrolyzed into glutamine and glycine, which then contribute to improved energy metabolism and glutathione (B108866) synthesis within myocardial cells. nih.gov The structure allows for efficient delivery of both amino acids, which act synergistically to protect tissues. Furthermore, the stability of the dipeptide bond in this compound is greater than in other glutamine dipeptides like alanyl-glutamine, which influences its hydrolysis rate and subsequent bioavailability. elewa.org

FeatureBiological CorrelationResearch Finding
Dipeptide Composition Stable delivery of glutamine and glycineMore stable and soluble in aqueous solutions compared to free glutamine, preventing the generation of toxic byproducts. medchemexpress.comgoogle.com
β-endorphin Fragment Neuromodulatory ActivityActs as an inhibitory neuropeptide and an antagonist of β-endorphin. medchemexpress.comcaymanchem.com
Hydrolysis Products Cardioprotection and Cellular EnergyUpon hydrolysis, releases glutamine and glycine, which improve myocardial energy metabolism and increase ATP levels post-injury. nih.gov

Comprehensive Understanding of Absorption and Transport Mechanisms

A significant advantage of dipeptides over free amino acids is their distinct and often more efficient absorption pathway. harvardapparatus.com Future research aims to fully map the absorption and transport of this compound.

The assimilation of glutamine-containing dipeptides like this compound is predominantly through absorption as an intact molecule, rather than initial hydrolysis in the intestinal lumen. nih.gov This process is mediated by specific peptide transporters. Studies indicate that the uptake is stimulated by a proton gradient and is not dependent on sodium, a key difference from free glutamine transport. nih.gov

The primary transporters implicated in this process belong to the solute carrier 15 (SLC15) family, also known as proton-coupled oligopeptide transporters (POTs). biosciencetrends.com Research in porcine models has provided evidence for a PepT1-like transporter in the jejunum that facilitates the uptake of Glycyl-L-glutamine. harvardapparatus.com In humans, the oligopeptide transporter PEPT2 is also known to play a role in its disposition. biosciencetrends.com While it is established that these transporters recognize and move this compound across the cell membrane, the precise kinetics and regulatory mechanisms are still under investigation. For example, studies comparing alanyl-glutamine and this compound in piglets found that the transport content of alanyl-glutamine was significantly higher, suggesting different affinities or transport efficiencies for these dipeptides by the same transporters. elewa.org A comprehensive characterization will require further studies to detail transporter binding affinities, substrate specificity, and expression regulation in different tissues.

Transporter FamilySpecific Transporter ImplicatedKey Characteristics of Transport
Solute Carrier 15 (SLC15) / POT familyPepT1 (Peptide Transporter 1)Proton-coupled, sodium-independent transport. harvardapparatus.comnih.gov
Solute Carrier 15 (SLC15) / POT familyPEPT2 (Peptide Transporter 2)Involved in the disposition and reabsorption of the dipeptide in various tissues. biosciencetrends.com

Targeted Modulation of Metabolic Pathways

Once absorbed and hydrolyzed, the constituent amino acids of this compound, glycine and glutamine, enter various metabolic pathways. nih.gov A promising research avenue is the targeted modulation of these pathways for therapeutic benefit.

The metabolism of glutamine is a central hub for cellular energy production, biosynthesis, and redox balance, making it a critical pathway in both healthy and diseased states. creative-proteomics.comd-nb.info Two key enzymes govern intracellular glutamine metabolism: glutamine synthetase (GS), which synthesizes glutamine, and glutaminase (B10826351) (GLS), which catalyzes its conversion to glutamate (B1630785). nih.govbosterbio.comsigmaaldrich.com

In many cancer cells, there is a high demand for glutamine, a phenomenon termed "glutamine addiction," making the enzymes in its metabolic pathway attractive therapeutic targets. oaepublish.com Research is actively exploring the use of inhibitors against these enzymes. For instance, GLS inhibitors like CB-839 have shown promising anti-tumor effects in preclinical models and are being investigated in clinical trials, often in combination with other therapies. oaepublish.commdpi.comfrontiersin.org Other enzymes in the downstream pathway, such as glutamate dehydrogenase (GDH) and various aminotransferases that convert glutamate to α-ketoglutarate, are also being evaluated as potential targets. bosterbio.comfrontiersin.org By supplying glutamine via this compound, researchers can study these metabolic fluxes and the effects of their inhibition in a controlled manner. This approach is also being extended to other conditions, such as cardiovascular disease, where targeting enzymes involved in glutaminolysis has shown promise in preclinical models. mdpi.com

Enzyme TargetFunctionTherapeutic RationaleExample Inhibitor
Glutaminase (GLS) Converts glutamine to glutamate. nih.govbosterbio.comInhibit proliferation of "glutamine-addicted" cancer cells. oaepublish.commdpi.comCB-839, BPTES oaepublish.commdpi.com
Glutamine Synthetase (GS) Synthesizes glutamine from glutamate and ammonia (B1221849). nih.govsigmaaldrich.comPotential target in diseases with aberrant glutamine metabolism. mdpi.comN/A
Glutamate Dehydrogenase (GDH) Converts glutamate to α-ketoglutarate. bosterbio.comBlock anaplerosis and energy production in cancer cells. frontiersin.orgN/A
Aminotransferases (e.g., GPT2) Convert glutamate to α-ketoglutarate. bosterbio.comfrontiersin.orgInhibit cancer cell proliferation, particularly in certain genetic contexts. frontiersin.orgAminooxyacetate (AOA) frontiersin.org

Expanding Understanding in Diverse Cellular Contexts

The effects of this compound are being explored in an expanding range of cellular and physiological settings. Its role as a stable glutamine source is foundational to this research, allowing for precise studies of glutamine-dependent processes. medchemexpress.com Glutamine itself is crucial for the proliferation of rapidly dividing cells, including immune cells and enterocytes, and is involved in regulating gene expression and intracellular signaling. nih.gov

Research has shown that this compound can modulate the gut microbial community, which may contribute to improved intestinal barrier function. frontiersin.orgmdpi.com In immune cells, the availability of glutamine is essential for lymphocyte proliferation, cytokine production, and macrophage activity. nih.gov Furthermore, glutamine regulates the activation of key signaling pathways such as NF-κB and MAPKs. nih.gov In the context of cardiovascular health, this compound supplementation has been shown to be beneficial for myocardial cells by improving energy metabolism after severe burn injury. nih.gov Future studies will likely continue to uncover novel roles for this dipeptide in various cellular contexts, from protecting against metabolic stress to modulating complex signaling networks in both health and disease. mdpi.comoup.com

Exploration of Novel Cellular Roles and Interactions Beyond Current Knowledge

Emerging research is beginning to uncover novel cellular roles and molecular interactions for this compound, extending beyond its traditionally understood functions. These investigations are paving the way for a deeper understanding of its physiological significance and potential therapeutic applications.

Neurotrophic and Neuromodulatory Effects

Recent studies have highlighted the potential of Glycyl-L-glutamine and its metabolites in neuronal maintenance and function. Research has shown that Glycyl-L-glutamine can influence the levels of key enzymes in the nervous system. For instance, it has been reported to increase the A12 and G4 forms of acetylcholinesterase in cultured embryonic rat skeletal muscle. pnas.org Furthermore, in vivo studies using a cat model with a preganglionically denervated superior cervical ganglion have demonstrated that Glycyl-L-glutamine acts as a precursor to a neurotrophic factor. pnas.org In this system, its metabolite, glycyl-L-glutamic acid, was found to have a direct neurotrophic effect, maintaining levels of both acetylcholinesterase and butyrylcholinesterase. pnas.org This suggests a role for this compound in neuronal health and signaling that is mediated through its conversion to other active molecules.

Modulation of Gut Microbiota and Intestinal Health

A significant area of new research focuses on the interaction between this compound and the gut microbiome. Dietary supplementation with Glycyl-glutamine has been shown to modulate the gut microbial community, which may be beneficial during critical periods such as weaning in piglets. frontiersin.org Studies have indicated that Glycyl-glutamine supplementation can lead to an increase in the diversity of the gut microbiota. mdpi.com This modulation of the intestinal flora is linked to improved intestinal barrier function. mdpi.com For example, research in weaned piglets demonstrated that Glycyl-glutamine helped alleviate intestinal barrier damage by regulating the gut flora. mdpi.com These findings suggest that this compound can influence host health through its effects on the composition and metabolism of the gut microbiome. frontiersin.org

Signaling Pathway Interactions

The influence of glutamine and its dipeptides, including this compound, on cellular signaling pathways is an active area of investigation. Glutamine itself is known to activate key signaling pathways such as the extracellular signal-regulated kinases (ERKs) and the c-Jun N-terminal kinases (JNK) in enterocytes, leading to an increase in the activity of the transcription factor AP-1. nih.gov While direct studies on this compound are emerging, related dipeptides like alanyl-glutamine have been shown to down-regulate the NF-κB signaling pathway, a major pathway in inflammatory responses. mdpi.com Given that dipeptides can serve as a more stable source of glutamine, it is plausible that this compound could exert similar or unique effects on these and other signaling cascades, such as the mTOR pathway, which is sensitive to glutamine availability. nih.gov

Future Research Directions

Future research is poised to further elucidate the specific molecular mechanisms and interactions of this compound. Key areas of exploration will likely include:

Receptor Identification: Identifying specific cell surface receptors or transporters that may preferentially bind to or transport this compound, which could mediate its unique cellular effects.

Metabolic Fate: Tracing the metabolic fate of the 'glycyl' portion of the molecule and its potential biological activities.

Comparative 'Omics' Studies: Utilizing proteomics, metabolomics, and transcriptomics to compare the cellular responses to this compound versus free glutamine, which could reveal distinct signaling and metabolic networks.

Immunomodulatory Roles: Investigating its direct effects on various immune cell populations, as glutamine is a critical fuel for lymphocytes and macrophages. nih.gov

These avenues of research will be instrumental in building a comprehensive understanding of the multifaceted roles of this compound in cellular physiology and pathology.

Q & A

Q. What are the key physicochemical properties of Glycyl-DL-glutamine, and how are they experimentally determined?

this compound exhibits pKa values of 2.88 (±1) and 8.33 (0), critical for understanding its ionization state in biological buffers. These values are typically determined via potentiometric titration , where the compound is titrated with acid/base under controlled conditions while monitoring pH changes. Researchers should account for temperature effects (e.g., measurements at 18°C) and validate results against established databases like LANGE'S HANDBOOK OF CHEMISTRY .

Q. What are the optimal storage and handling protocols for this compound in laboratory settings?

The compound is hygroscopic and requires storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidative degradation. Stability studies indicate that this compound maintains integrity longer than free glutamine during autoclaving, making it preferable for cell culture applications. Use desiccators and moisture-resistant packaging for long-term storage .

Q. Which analytical methods are recommended for quantifying this compound purity and stability?

Reverse-phase HPLC with UV detection (e.g., at 210 nm) is widely used, achieving >95% purity verification. For stability assessments, combine HPLC with mass spectrometry (LC-MS/MS) to detect degradation products like free glutamine or pyroglutamate. Method validation should include linearity, precision, and recovery tests, as outlined in pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound's bioactivity in vivo?

In rat models, this compound demonstrated dose-dependent inhibition of β-Endorphin-induced hypotension at 0.3–10.0 nM. To replicate this, use pentobarbital-anesthetized rats and administer the compound via intravenous bolus. Include a negative control (saline) and validate hemodynamic responses with continuous blood pressure monitoring. Statistical power analysis is essential to determine cohort sizes .

Q. What experimental strategies mitigate variability in this compound's stability across cell culture studies?

Contradictions in stability data often arise from differences in culture media composition (e.g., serum content) and incubation temperatures. Pre-test the compound in media under experimental conditions using HPLC to quantify intact peptide levels. Optimize protocols by adding protease inhibitors (e.g., EDTA) or reducing incubation temperatures to 4°C during short-term assays .

Q. How do enantiomeric differences (D vs. L forms) impact this compound's functional outcomes in biochemical assays?

The DL racemic mixture may exhibit altered receptor binding or metabolic stability compared to the L-form. To assess this, perform chiral chromatography to separate enantiomers and test each in parallel. For example, compare their inhibitory effects on glutaminase activity using fluorometric assays. Reference structural data from LANGE'S HANDBOOK to interpret stereochemical interactions .

Q. What methodologies resolve contradictions in reported EC50 values for this compound in cellular assays?

Variability in EC50 often stems from differences in cell line sensitivity or assay endpoints (e.g., proliferation vs. apoptosis). Address this by standardizing cell passage numbers, culture conditions, and assay duration. Use orthogonal methods (e.g., Western blotting for downstream signaling proteins) to confirm functional activity. Cross-validate results with independent labs using blinded samples .

Methodological Best Practices

  • Synthesis Verification : Confirm this compound structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . Compare spectral data with PubChem entries for N-acetyl derivatives to rule out side products .
  • Data Reporting : Adhere to the MIRAGE guidelines for glycomics experiments, ensuring transparency in experimental parameters, instrumentation, and statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.